3-Fluoro-2-methylphenylboronic acid
Description
Properties
IUPAC Name |
(3-fluoro-2-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO2/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBIUWJUWTUGFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)F)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382498 | |
| Record name | 3-FLUORO-2-METHYLPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163517-61-1 | |
| Record name | 3-FLUORO-2-METHYLPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-2-methylphenylboronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 3-Fluoro-2-methylphenylboronic Acid: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-2-methylphenylboronic acid is a synthetic organoboron compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. Its utility as a versatile building block, particularly in palladium-catalyzed cross-coupling reactions, has made it a valuable reagent in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical properties, experimental protocols for its application, and its emerging role in the development of targeted therapeutics. The presence of both a fluorine atom and a methyl group on the phenyl ring imparts unique electronic and steric properties, influencing its reactivity and the characteristics of the resulting compounds.
Chemical and Physical Properties
3-Fluoro-2-methylphenylboronic acid is a white to off-white solid at room temperature.[1] Its core structure consists of a benzene ring substituted with a boronic acid group, a fluorine atom, and a methyl group.
Structure and Identification
| Identifier | Value |
| IUPAC Name | (3-Fluoro-2-methylphenyl)boronic acid[2] |
| CAS Number | 163517-61-1[2] |
| Molecular Formula | C₇H₈BFO₂[2][3] |
| Molecular Weight | 153.95 g/mol [2][3] |
| Canonical SMILES | CC1=C(C=CC=C1F)B(O)O |
| InChI Key | NYBIUWJUWTUGFV-UHFFFAOYSA-N[2] |
Physicochemical Data
A summary of the key physicochemical properties is presented below. It is important to note that some of these values are predicted and should be considered as estimates.
| Property | Value | Source |
| Melting Point | 142-144 °C[1] | Experimental |
| Boiling Point | 286.8 ± 50.0 °C[1] | Predicted |
| Density | 1.20 ± 0.1 g/cm³[1] | Predicted |
| pKa | 7.57 ± 0.58[1] | Predicted |
| Appearance | White to off-white powder or crystalline solid[1] | Experimental |
| Solubility | Soluble in organic solvents such as methanol, DMSO, and THF. | General Knowledge |
Spectroscopic Data (Predicted)
| Spectroscopy | Predicted Data |
| ¹H NMR | δ ~7.0-7.8 ppm (m, 3H, Ar-H), δ ~2.3 ppm (s, 3H, -CH₃), δ ~8.0 ppm (br s, 2H, -B(OH)₂) |
| ¹³C NMR | δ ~160-165 ppm (d, J=245 Hz, C-F), δ ~120-140 ppm (Ar-C), δ ~15 ppm (s, -CH₃) |
| FT-IR (cm⁻¹) | ~3300 (br, O-H), ~3000 (Ar C-H), ~1600, 1450 (Ar C=C), ~1350 (B-O), ~1200 (C-F) |
| Mass Spec (EI) | m/z 154 (M⁺), fragments corresponding to loss of H₂O, OH, and B(OH)₂ |
Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of 3-Fluoro-2-methylphenylboronic acid lies in its role as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for creating biaryl structures which are prevalent in many biologically active compounds.
General Reaction Scheme
Caption: General workflow of a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
3-Fluoro-2-methylphenylboronic acid
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., potassium carbonate [K₂CO₃])
-
Anhydrous solvent (e.g., a mixture of 1,4-dioxane and water)
-
Round-bottom flask, condenser, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add 3-Fluoro-2-methylphenylboronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent. Degas the resulting mixture by bubbling the inert gas through it for 10-15 minutes. Subsequently, add the palladium catalyst (typically 1-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl product.
Role in Drug Discovery and Development
Substituted phenylboronic acids, including 3-fluoro-2-methylphenylboronic acid, are increasingly recognized as important intermediates in the synthesis of pharmacologically active molecules. The incorporation of a fluorinated phenyl moiety can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.
Targeting the PI3K/Akt/mTOR Signaling Pathway
A key area where these building blocks are employed is in the development of inhibitors for the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.
Several potent and selective inhibitors of the PI3K/Akt/mTOR pathway feature substituted biaryl cores, which can be synthesized using Suzuki-Miyaura coupling with reagents like 3-fluoro-2-methylphenylboronic acid. Examples of such inhibitors include GDC-0941 (Pictilisib)[4][5], Buparlisib (BKM120)[1][6], and PF-04979064[7][8]. While these specific molecules may not directly use 3-fluoro-2-methylphenylboronic acid, their structures highlight the importance of substituted phenylboronic acids in this area of drug discovery.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
Safety and Handling
3-Fluoro-2-methylphenylboronic acid is an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Hazard Statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Conclusion
3-Fluoro-2-methylphenylboronic acid is a valuable and versatile reagent in modern organic synthesis. Its utility in constructing complex molecular architectures through Suzuki-Miyaura cross-coupling reactions has positioned it as a key building block in the development of novel pharmaceuticals, particularly in the pursuit of targeted cancer therapies. As research into signaling pathways like PI3K/Akt/mTOR continues to advance, the demand for such specialized building blocks is likely to grow, further solidifying the importance of 3-fluoro-2-methylphenylboronic acid in the landscape of drug discovery and development.
References
- 1. Buparlisib (BKM120) (CAS 944396-07-0) | Abcam [abcam.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 3-Fluoro-2-methylphenylboronic Acid | C7H8BFO2 | CID 2783191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GDC 0941 | CAS 957054-30-7 | pan-PI3K kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Fluoro-2-methylphenylboronic Acid: A Comprehensive Technical Guide for Researchers
CAS Number: 163517-61-1
This technical guide provides an in-depth overview of 3-Fluoro-2-methylphenylboronic acid, a versatile building block in modern organic synthesis, particularly relevant to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, provides experimental protocols for its synthesis and application in cross-coupling reactions, and illustrates key chemical processes with diagrams.
Compound Data and Properties
3-Fluoro-2-methylphenylboronic acid is a valuable reagent in medicinal chemistry and materials science. Its structural features, including the fluorine atom and the methyl group ortho to the boronic acid moiety, impart unique reactivity and steric properties that are advantageous in the synthesis of complex organic molecules.
Table 1: Physicochemical Properties of 3-Fluoro-2-methylphenylboronic Acid
| Property | Value | Reference |
| CAS Number | 163517-61-1 | [1][2] |
| Molecular Formula | C₇H₈BFO₂ | [1] |
| Molecular Weight | 153.95 g/mol | [2] |
| Appearance | White to off-white powder or crystalline solid | [1] |
| Melting Point | 142-144 °C | [1][2] |
| Boiling Point (Predicted) | 286.8 ± 50.0 °C | [1] |
| pKa (Predicted) | 7.57 ± 0.58 | [1] |
| Density (Predicted) | 1.20 ± 0.1 g/cm³ | [1] |
Table 2: Spectroscopic Data (Expected Ranges)
| Nucleus | Expected Chemical Shift (δ, ppm) | Notes |
| ¹H NMR | 7.0 - 8.0 (Ar-H), 2.1 - 2.5 (Ar-CH₃), 4.0 - 6.0 (B(OH)₂) | Aromatic protons will exhibit complex splitting patterns due to fluorine and proton-proton coupling. The boronic acid protons are often broad and may exchange with solvent. |
| ¹³C NMR | 110 - 165 (Ar-C), 15 - 25 (Ar-CH₃) | The carbon attached to boron will have a characteristic chemical shift, and carbon-fluorine coupling will be observed. |
| ¹¹B NMR | 28 - 33 | The chemical shift is characteristic of a tricoordinate boronic acid. |
| ¹⁹F NMR | -110 to -120 (vs. CFCl₃) | The chemical shift is typical for a fluorine atom on an aromatic ring. |
Experimental Protocols
The following protocols are representative methods for the synthesis of 3-Fluoro-2-methylphenylboronic acid and its application in a Suzuki-Miyaura cross-coupling reaction. These are adapted from established procedures for similar compounds.
Synthesis of 3-Fluoro-2-methylphenylboronic Acid
This procedure is adapted from the synthesis of similar arylboronic acids via lithiation of an aryl halide followed by quenching with a trialkyl borate.
Diagram 1: Synthetic Workflow for 3-Fluoro-2-methylphenylboronic Acid
Caption: A generalized workflow for the synthesis of 3-Fluoro-2-methylphenylboronic acid.
Materials:
-
1-Bromo-3-fluoro-2-methylbenzene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-bromo-3-fluoro-2-methylbenzene (1.0 equivalent) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 equivalents) dropwise, again keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~1-2).
-
Stir the mixture vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization (e.g., from a mixture of hexanes and ethyl acetate) or by column chromatography on silica gel to yield the pure 3-Fluoro-2-methylphenylboronic acid.
Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a typical palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using 3-Fluoro-2-methylphenylboronic acid and an aryl bromide.
Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
References
A Technical Guide to 3-Fluoro-2-methylphenylboronic Acid: Properties, Synthesis, and Applications in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 3-Fluoro-2-methylphenylboronic acid, a key building block in modern organic synthesis and medicinal chemistry. The document details its physicochemical properties, provides a representative synthetic protocol, and explores its applications, particularly in the context of drug discovery and development.
Physicochemical Properties
3-Fluoro-2-methylphenylboronic acid is an organoboron compound valued for its utility in carbon-carbon bond formation.[1] Its key quantitative data are summarized below for easy reference.
| Property | Value | Source |
| Molecular Weight | 153.95 g/mol | [2][3][4] |
| Exact Mass | 154.0601378 Da | [2][5] |
| Molecular Formula | C₇H₈BFO₂ | [2][3][4][5] |
| CAS Number | 163517-61-1 | [2][3][5] |
| Appearance | White to almost white powder or crystal | [5][6] |
| Melting Point | 142-144 °C | [5] |
| Boiling Point (Predicted) | 286.8 ± 50.0 °C | [5] |
| Density | 1.20 ± 0.1 g/cm³ | [5] |
| pKa (Predicted) | 7.57 ± 0.58 | [5] |
Synthesis and Experimental Protocols
Phenylboronic acids are commonly synthesized via the reaction of a Grignard reagent or an organolithium species with a trialkyl borate, followed by acidic hydrolysis. Below is a representative experimental protocol for the synthesis of an arylboronic acid, adapted from established methods for similar compounds.[7][8]
Reaction Scheme:
-
Step 1 (Organometallic Formation): An aryl halide (e.g., 1-bromo-3-fluoro-2-methylbenzene) reacts with a metal like magnesium (for Grignard) or an organolithium reagent (like n-butyllithium) to form an organometallic intermediate.
-
Step 2 (Borylation): The organometallic intermediate acts as a nucleophile, attacking the electrophilic boron atom of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate).
-
Step 3 (Hydrolysis): The resulting boronate ester is hydrolyzed, typically with an aqueous acid, to yield the final boronic acid product.
Detailed Methodology (Example using Organolithium Route):
-
Preparation: Under an inert nitrogen atmosphere, dissolve the starting material, 1-bromo-3-fluoro-2-methylbenzene, in anhydrous tetrahydrofuran (THF) in a reaction flask.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (in hexanes) dropwise to the solution. Maintain the temperature at -78 °C and stir for approximately 2-3 hours.
-
Borylation: To the same reaction mixture, slowly add triisopropyl borate dropwise. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (approximately 12 hours).
-
Work-up and Isolation: Quench the reaction by adding 1N hydrochloric acid (HCl) until the pH of the solution is acidic (pH ~5). Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield 3-Fluoro-2-methylphenylboronic acid.
Applications in Research and Drug Development
Boronic acids are indispensable tools in medicinal chemistry, primarily due to their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[9][10] This reaction enables the efficient formation of carbon-carbon bonds, allowing for the synthesis of complex biaryl structures that are common motifs in many drug candidates.[10]
Key Roles:
-
Pharmaceutical Synthesis: 3-Fluoro-2-methylphenylboronic acid serves as a crucial building block in the synthesis of complex organic molecules for pharmaceuticals.[9][11] The presence of a fluorine atom can enhance key drug properties such as metabolic stability and bioavailability.[10]
-
Targeted Therapies: The ability to construct diverse molecular scaffolds makes this reagent valuable in developing targeted therapies for diseases like cancer.[10][11]
-
Material Science: Beyond pharmaceuticals, this compound is used to create advanced materials, such as polymers with enhanced electronic properties.[9][11]
The workflow from a boronic acid building block to a potential drug candidate is illustrated in the diagram below.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Fluoro-2-methylphenylboronic Acid | C7H8BFO2 | CID 2783191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. escientificsolutions.com [escientificsolutions.com]
- 5. echemi.com [echemi.com]
- 6. 3-Fluoro-2-methylphenylboronic Acid | 163517-61-1 | TCI EUROPE N.V. [tcichemicals.com]
- 7. prepchem.com [prepchem.com]
- 8. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 9. chemimpex.com [chemimpex.com]
- 10. nbinno.com [nbinno.com]
- 11. abbotshill.herts.sch.uk [abbotshill.herts.sch.uk]
3-Fluoro-2-methylphenylboronic acid synthesis protocol
An In-depth Technical Guide to the Synthesis of 3-Fluoro-2-methylphenylboronic Acid
This guide provides a comprehensive protocol for the synthesis of 3-Fluoro-2-methylphenylboronic acid, a valuable reagent for researchers, scientists, and professionals in drug development. The described methodology is based on established principles of organometallic chemistry, widely employed for the preparation of arylboronic acids.
Introduction
3-Fluoro-2-methylphenylboronic acid is an important building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. The presence of the fluorine atom and the methyl group on the phenyl ring allows for the introduction of specific steric and electronic properties into target molecules, making it a useful intermediate in the development of pharmaceuticals and advanced materials.
The synthesis of arylboronic acids is most commonly achieved through the reaction of an organometallic intermediate, such as a Grignard reagent or an organolithium species, with a trialkyl borate. This is followed by an acidic workup to yield the desired boronic acid. This guide will detail a robust protocol for the synthesis of 3-Fluoro-2-methylphenylboronic acid, starting from the corresponding aryl halide.
Synthetic Pathway
The primary synthetic route involves a lithium-halogen exchange with the commercially available 1-bromo-3-fluoro-2-methylbenzene, followed by reaction with a trialkyl borate and subsequent hydrolysis.
Overall Reaction Scheme:
Experimental Protocol
This protocol is based on analogous procedures for the synthesis of substituted phenylboronic acids.[1][2][3][4]
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Notes |
| 1-Bromo-3-fluoro-2-methylbenzene | 1422-54-4 | C₇H₆BrF | 189.03 | Starting material |
| n-Butyllithium (n-BuLi) | 109-72-8 | C₄H₉Li | 64.06 | Typically a 2.5 M solution in hexanes |
| Triisopropyl borate | 5419-55-6 | C₉H₂₁BO₃ | 188.07 | Reagent for boronation |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | 72.11 | Reaction solvent |
| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 | For aqueous workup (e.g., 2 M) |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Extraction solvent |
| Brine (saturated NaCl solution) | N/A | NaCl | 58.44 | For washing the organic phase |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | Drying agent |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | For purification/crystallization |
Instrumentation
-
Three-neck round-bottom flask
-
Dropping funnel
-
Condenser
-
Magnetic stirrer
-
Inert gas (Argon or Nitrogen) supply
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
Detailed Procedure
It is crucial that all glassware is oven-dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) as organolithium reagents are highly reactive with water and oxygen.
-
Reaction Setup:
-
To a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a dropping funnel, add 1-bromo-3-fluoro-2-methylbenzene (1.0 eq).
-
Dissolve the starting material in anhydrous tetrahydrofuran (THF).
-
Place the flask under a positive pressure of inert gas.
-
-
Lithiation:
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature is maintained below -70 °C.
-
After the addition is complete, stir the mixture at -78 °C for 1 hour.
-
-
Boronation:
-
In a separate dry flask, dissolve triisopropyl borate (1.2 eq) in anhydrous THF.
-
Add the triisopropyl borate solution dropwise to the reaction mixture at -78 °C, again maintaining the temperature below -70 °C.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture in an ice bath.
-
Quench the reaction by the slow, dropwise addition of 2 M aqueous HCl. Stir vigorously for 1 hour.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2-3 times).
-
Combine all organic layers.
-
Wash the combined organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.
-
Data Presentation
The following table summarizes expected outcomes based on similar reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.
| Parameter | Expected Value | Reference/Notes |
| Yield | 70-85% | Based on analogous arylboronic acid syntheses.[1] |
| Purity (HPLC) | >98% | After purification. |
| Appearance | White solid | Typical for arylboronic acids. |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis of 3-Fluoro-2-methylphenylboronic acid.
Caption: Workflow for the synthesis of 3-Fluoro-2-methylphenylboronic acid.
References
- 1. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 2. Report: Boron-Based Directing Groups for Directed Lithiation Reactions (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
Stability and Storage of 3-Fluoro-2-methylphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Fluoro-2-methylphenylboronic acid (CAS RN: 163517-61-1). While specific quantitative stability data for this compound is not extensively available in peer-reviewed literature, this document synthesizes information from safety data sheets, general knowledge of arylboronic acid chemistry, and established analytical protocols to guide researchers in its proper handling and storage.
Chemical Properties and General Stability
3-Fluoro-2-methylphenylboronic acid is a synthetic intermediate widely used in organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions.[1] Like many arylboronic acids, it is a crystalline solid at room temperature.
Safety data sheets consistently describe 3-Fluoro-2-methylphenylboronic acid as stable under proper conditions .[2][3][4] However, the term "stable" is conditional and warrants a deeper understanding of the potential degradation pathways inherent to this class of compounds. The primary factors influencing its stability are exposure to heat, light, moisture, and oxidizing agents.[2]
Recommended Storage Conditions
To ensure the integrity and reactivity of 3-Fluoro-2-methylphenylboronic acid, the following storage conditions are recommended based on supplier data sheets:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place.[2] Some suppliers specify room temperature.[5][6][7] | Minimizes thermal degradation and potential dehydration to the corresponding boroxine. |
| Light | Store in a dark place.[2] | Protects against potential photolytic degradation pathways. |
| Atmosphere | Keep container tightly closed.[2][3] Store in a dry environment. | Boronic acids are susceptible to dehydration/trimerization and hydrolysis. A tight seal prevents moisture ingress. |
| Inert Gas | While not always specified, storage under an inert atmosphere (e.g., argon or nitrogen) is a best practice for long-term storage to prevent oxidation. | Minimizes contact with atmospheric oxygen and moisture. |
| Incompatibilities | Store away from oxidizing agents.[2][3] | Prevents oxidative degradation of the boronic acid functional group. |
Potential Degradation Pathways
Arylboronic acids are susceptible to several degradation pathways that can reduce their purity and efficacy in subsequent reactions. The two primary pathways are protodeboronation and oxidation, which can lead to the formation of 3-fluoro-2-methylbenzene and the corresponding phenol, respectively. A third common process is the formation of boroxine anhydrides.
Protodeboronation
Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond, typically occurring in the presence of moisture and catalyzed by acid or base. This process is a significant degradation pathway for many arylboronic acids.[8]
Oxidation
The boronic acid moiety can be oxidized to a hydroxyl group, converting the arylboronic acid into the corresponding phenol. This can be facilitated by various oxidants, including atmospheric oxygen, especially under basic conditions or in the presence of metal catalysts.
Boroxine Formation
Boronic acids can undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines. While this is not strictly degradation as the process is often reversible upon treatment with water, the presence of varying amounts of the boroxine can affect the stoichiometry of reactions if not accounted for. Some commercial supplies of 3-Fluoro-2-methylphenylboronic acid are noted to contain varying amounts of the corresponding anhydride.[2][3]
Figure 1. Key degradation and transformation pathways for arylboronic acids.
Enhancing Stability: Boronate Esters
For applications requiring high stability over long periods or in solution, converting the boronic acid to a boronate ester is a common and effective strategy. Pinacol esters and N-methyliminodiacetic acid (MIDA) esters are frequently used protecting groups that increase stability towards oxidation and protodeboronation.[8][9][10][11] These esters are often crystalline, easier to handle, and can be purified by chromatography.[8] The boronic acid can often be regenerated in situ under the conditions of the subsequent reaction.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of 3-Fluoro-2-methylphenylboronic acid, a stability study can be designed where the compound is stored under various conditions (e.g., different temperatures, humidities, light exposures) and its purity is monitored over time.
Stability Monitoring by ¹H NMR Spectroscopy
This protocol allows for the semi-quantitative monitoring of the degradation of 3-Fluoro-2-methylphenylboronic acid by observing the appearance of degradation products like 3-fluoro-2-methylbenzene.
Materials:
-
3-Fluoro-2-methylphenylboronic acid
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Internal standard with a known concentration and a signal that does not overlap with the analyte or expected degradants (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
Procedure:
-
Prepare a stock solution of 3-Fluoro-2-methylphenylboronic acid in the chosen deuterated solvent at a known concentration (e.g., 10 mg/mL).
-
Add a precise amount of the internal standard to the stock solution.
-
Transfer an aliquot of the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum at time t=0.
-
Store the NMR tube under the desired experimental conditions (e.g., 40°C, ambient light).
-
Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., 24h, 48h, 1 week).
-
Analysis: Calculate the relative integral of the analyte peaks versus the internal standard peak. A decrease in this ratio over time indicates degradation. The appearance and integration of new peaks corresponding to degradation products can also be used to quantify the extent of degradation.
Figure 2. Experimental workflow for NMR-based stability monitoring.
Stability Monitoring by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating the parent boronic acid from its potential impurities and degradation products, allowing for precise quantification.
Materials:
-
3-Fluoro-2-methylphenylboronic acid
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Buffer (e.g., formic acid, ammonium acetate)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Reversed-phase C18 column
Procedure:
-
Method Development: Develop an HPLC method capable of separating 3-Fluoro-2-methylphenylboronic acid from its potential protodeboronation and oxidation products. This may involve screening different mobile phase compositions and gradients. Note that on-column hydrolysis can be a challenge, and using aprotic diluents or specific mobile phase conditions may be necessary to obtain accurate results.[3][5]
-
Sample Preparation: Prepare solutions of 3-Fluoro-2-methylphenylboronic acid in a suitable solvent at a known concentration.
-
Forced Degradation Study (Optional but Recommended): To identify potential degradation product peaks, subject samples to stress conditions (e.g., heat, acid, base, oxidation) and analyze the resulting mixtures.
-
Stability Study: a. Store solid samples or solutions of the boronic acid under various defined conditions (e.g., 25°C/60% RH, 40°C/75% RH, photostability chamber). b. At specified time points, withdraw samples, dissolve them in the mobile phase or a suitable solvent, and inject them into the HPLC system.
-
Analysis: Quantify the peak area of 3-Fluoro-2-methylphenylboronic acid and any degradation products. Purity is often expressed as the percentage of the main peak area relative to the total peak area.
Summary and Conclusion
3-Fluoro-2-methylphenylboronic acid is a valuable synthetic reagent that is stable when stored under appropriate conditions. The key to maintaining its integrity is to protect it from moisture, excessive heat, light, and oxidizing agents. For long-term storage or use in solution, conversion to a more stable boronate ester should be considered. While quantitative stability data for this specific molecule is sparse, the degradation pathways of arylboronic acids are well-understood. Researchers can ensure the reliability of their results by adhering to the storage guidelines and, if necessary, performing stability assessments using standard analytical techniques like NMR or HPLC as outlined in this guide.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. waters.com [waters.com]
- 3. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 6. researchgate.net [researchgate.net]
- 7. edepot.wur.nl [edepot.wur.nl]
- 8. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. (PDF) Fluorinated Boronic Acids: Acidity and Hydrolytic [research.amanote.com]
In-Depth Technical Safety Guide: 3-Fluoro-2-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data for 3-Fluoro-2-methylphenylboronic acid (CAS No. 163517-61-1). The information is intended to assist researchers, scientists, and drug development professionals in the safe handling, storage, and use of this compound.
Chemical and Physical Properties
3-Fluoro-2-methylphenylboronic acid is a substituted phenylboronic acid derivative. Boronic acids are notable for their utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, and for their potential applications in medicinal chemistry. The physical and chemical properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C7H8BFO2 | PubChem[1] |
| Molecular Weight | 153.95 g/mol | PubChem[1] |
| Appearance | White to off-white powder or crystals | TCI[2] |
| Melting Point | 142-144 °C | Echemi[3] |
| Boiling Point (Predicted) | 286.8 ± 50.0 °C | Echemi[3] |
| Density (Predicted) | 1.20 ± 0.1 g/cm³ | Echemi[3] |
| pKa (Predicted) | 7.57 ± 0.58 | Echemi[3] |
Hazard Identification and Classification
3-Fluoro-2-methylphenylboronic acid is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to skin and eye irritation, with a potential for respiratory irritation.
GHS Classification
| Hazard Class | Category | GHS Hazard Statement | Source |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | PubChem[1], Echemi[3] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | PubChem[1], Echemi[3] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | PubChem[1] |
Hazard and Precautionary Statements
| Code | Statement |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P264 | Wash skin thoroughly after handling. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/eye protection/face protection. |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P312 | Call a POISON CENTER/doctor if you feel unwell. |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention. |
| P337 + P313 | If eye irritation persists: Get medical advice/attention. |
| P362 + P364 | Take off contaminated clothing and wash it before reuse. |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Data compiled from PubChem and other chemical supplier safety data sheets.
Toxicological Information
dot
Caption: Logical workflow for hazard identification and first aid response.
Experimental Protocols
Given the classification of this compound as a skin irritant, a relevant experimental protocol is the in vitro skin irritation test. The following is a generalized methodology based on the OECD Test Guideline 439.[1][8][9]
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (Based on OECD 439)
Objective: To identify substances that have the potential to cause skin irritation. This is determined by measuring the cytotoxicity of the test substance on a reconstructed human epidermis model.
Materials:
-
Reconstructed Human Epidermis (RhE) tissue models (e.g., EpiDerm™, epiCS®, SkinEthic™ RHE).[3][9]
-
Assay medium appropriate for the RhE model.
-
Test substance: 3-Fluoro-2-methylphenylboronic acid.
-
Negative control: Phosphate-buffered saline (PBS) or water.[10]
-
Positive control: 5% aqueous solution of Sodium Dodecyl Sulfate (SDS).[10]
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 0.5-1 mg/mL.[11][12]
-
Isopropanol or other suitable solvent to extract formazan.
-
Multi-well plates (e.g., 6-well, 24-well).
-
Sterile swabs and forceps.
-
Spectrophotometer (plate reader).
Procedure:
-
Pre-incubation: Upon receipt, the RhE tissues are pre-incubated in the provided assay medium for a specified period (e.g., overnight) at 37°C and 5% CO2 to allow them to equilibrate.[10]
-
Application of Test Substance: A defined amount of the test substance (e.g., 25 µL of a liquid or 25 mg of a solid, moistened with a small amount of solvent) is applied topically to the surface of the RhE tissue.[3] Triplicate tissues are typically used for each test substance, negative control, and positive control.
-
Exposure: The tissues are exposed to the test substance for a defined period, for example, 60 minutes at 37°C.[10]
-
Rinsing: After the exposure period, the test substance is carefully removed from the tissue surface by thorough rinsing with PBS.[12]
-
Post-incubation: The rinsed tissues are transferred to fresh assay medium and incubated for a post-exposure period, typically 42 hours, to allow for the development of cytotoxic effects.[10]
-
Viability Assessment (MTT Assay):
-
After the post-incubation period, the tissues are transferred to a solution of MTT and incubated for approximately 3 hours at 37°C.[12]
-
Viable cells in the tissue will reduce the yellow MTT to a blue-purple formazan precipitate.
-
The formazan is then extracted from the tissues using a solvent like isopropanol.[12]
-
-
Quantification: The optical density (OD) of the extracted formazan solution is measured using a spectrophotometer at a wavelength of around 570 nm.[12]
-
Data Analysis: The cell viability for each tissue is calculated as a percentage relative to the mean of the negative control tissues.
-
% Viability = (OD_test_substance / OD_negative_control) * 100
-
Classification:
-
Irritant (GHS Category 2): If the mean cell viability is less than or equal to 50%.[9][11]
-
Non-irritant: If the mean cell viability is greater than 50%.[9][11]
dot
Caption: Workflow for the in vitro skin irritation test (OECD 439).
Biological Activity and Signaling Pathways
While specific signaling pathways disrupted by 3-Fluoro-2-methylphenylboronic acid have not been detailed in the literature, the broader class of phenylboronic acids is known to interact with biological systems. Their ability to reversibly bind to cis-diols is a key feature, allowing them to interact with saccharides, glycoproteins, and ribonucleosides. This interaction is the basis for their investigation in various therapeutic areas. For instance, some boronic acid derivatives act as enzyme inhibitors by binding to active site residues. The antifungal drug Tavaborole, a benzoxaborole, functions by inhibiting leucyl-tRNA synthetase (LeuRS).[13] Fluorinated phenylboronic acids, in particular, exhibit enhanced Lewis acidity, which can potentiate their biological activity.[13]
The irritant effect of 3-Fluoro-2-methylphenylboronic acid is likely due to its chemical reactivity, leading to localized cellular damage upon contact with skin or mucous membranes. This can trigger an inflammatory response, but a specific, well-defined signaling cascade for this compound is not documented.
Safe Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.
-
Ensure eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal:
-
Dispose of waste in accordance with local, regional, and national regulations. Do not allow to enter drains or waterways.
Conclusion
3-Fluoro-2-methylphenylboronic acid is a valuable research chemical with defined hazards, primarily as a skin and eye irritant. Adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment and engineering controls, is essential for its safe handling. While detailed toxicological data and specific biological pathway information are limited, the general properties of phenylboronic acids suggest a potential for biological interactions that warrant careful handling and further investigation in a research context.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. hpc-standards.com [hpc-standards.com]
- 3. thepsci.eu [thepsci.eu]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. Boron-containing acids: preliminary evaluation of acute toxicity and access to the brain determined by Raman scattering spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. catalog.labcorp.com [catalog.labcorp.com]
- 9. iivs.org [iivs.org]
- 10. An In Vitro Skin Irritation Test (SIT) using the EpiDerm Reconstructed Human Epidermal (RHE) Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. x-cellr8.com [x-cellr8.com]
- 12. sterlab-store.com [sterlab-store.com]
- 13. tcichemicals.com [tcichemicals.com]
Spectroscopic Characterization of 3-Fluoro-2-methylphenylboronic Acid: A Technical Guide
This technical guide offers a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-Fluoro-2-methylphenylboronic acid. Detailed experimental protocols are provided to facilitate the acquisition and interpretation of spectroscopic data for this and similar arylboronic acids. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 3-Fluoro-2-methylphenylboronic acid. These predictions are derived from the analysis of closely related analogs, including 3-fluorophenylboronic acid, 2-methylphenylboronic acid, and other substituted phenylboronic acids.
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~8.10 | br s | - | B(OH)₂ |
| ~7.4 - 7.6 | m | - | Ar-H |
| ~7.1 - 7.3 | m | - | Ar-H |
| ~2.40 | s | - | CH₃ |
Note: The boronic acid protons are exchangeable and may appear as a broad singlet; their chemical shift can vary with concentration and water content.
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~160 (d, ¹JCF ≈ 245 Hz) | C-F |
| ~140 | C-B |
| ~135 | Ar-C |
| ~130 | Ar-C |
| ~125 | Ar-C |
| ~115 (d, ²JCF ≈ 20 Hz) | Ar-C |
| ~20 | CH₃ |
Note: The carbon attached to the boron may not always be observed due to quadrupolar relaxation. The carbon attached to fluorine will appear as a doublet due to C-F coupling.
Table 3: Predicted ¹⁹F NMR Data (376 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity |
| ~ -110 to -115 | m |
Note: The chemical shift is referenced to CFCl₃. The multiplicity will depend on the coupling with neighboring aromatic protons.
Table 4: Predicted ¹¹B NMR Data (128 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Comments |
| ~28 - 32 | Broad singlet, characteristic of a trigonal planar boronic acid. |
Table 5: Predicted Key IR Absorptions (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Broad, Strong | O-H stretch (hydrogen-bonded) |
| ~2950 | Medium | C-H stretch (aromatic) |
| ~2920 | Medium | C-H stretch (aliphatic) |
| ~1600 | Medium | C=C stretch (aromatic) |
| ~1450 | Medium | C-H bend (methyl) |
| ~1350 | Strong | B-O stretch |
| ~1100 | Strong | C-F stretch |
| ~1020 | Strong | B-OH bend |
Table 6: Predicted Mass Spectrometry Data (EI)
| m/z | Interpretation |
| 154 | [M]⁺ (Molecular ion) |
| 136 | [M - H₂O]⁺ |
| 110 | [M - B(OH)₂]⁺ |
| 95 | [M - B(OH)₂ - CH₃]⁺ |
Note: The presence of ¹⁰B and ¹¹B isotopes will result in a characteristic isotopic pattern for boron-containing fragments.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of 3-Fluoro-2-methylphenylboronic acid.
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with probes for ¹H, ¹³C, ¹⁹F, and ¹¹B nuclei.
Sample Preparation:
-
Weigh approximately 5-10 mg of 3-Fluoro-2-methylphenylboronic acid into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often preferred for boronic acids as it can help to sharpen the B(OH)₂ proton signals.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
Data Acquisition Parameters:
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2 seconds.
-
-
¹⁹F NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: -50 to -250 ppm (relative to CFCl₃).
-
Number of Scans: 64-128.
-
Relaxation Delay: 2 seconds.
-
-
¹¹B NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 100 to -100 ppm.
-
Number of Scans: 128-256.
-
Relaxation Delay: 1 second.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F and ¹¹B).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in 3-Fluoro-2-methylphenylboronic acid.
Instrumentation: An FT-IR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid 3-Fluoro-2-methylphenylboronic acid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 3-Fluoro-2-methylphenylboronic acid.
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
Sample Preparation (for ESI):
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL.
-
The solution can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
Data Acquisition (ESI):
-
Ionization Mode: Positive or negative ion mode can be used. Boronic acids can often be detected in negative ion mode as [M-H]⁻.
-
Mass Range: m/z 50 - 500.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
Data Acquisition (EI):
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 30 - 300.
-
Source Temperature: 200-250 °C.
Data Processing: The resulting mass spectrum will show the relative abundance of different ions as a function of their mass-to-charge ratio (m/z).
Visualization of Analytical Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like 3-Fluoro-2-methylphenylboronic acid.
Caption: Workflow for Spectroscopic Analysis.
Navigating the Solubility Landscape of 3-Fluoro-2-methylphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
General Solubility Characteristics of Arylboronic Acids
Arylboronic acids exhibit a range of solubilities in organic solvents, largely governed by the polarity of the solvent and the nature of the substituents on the aromatic ring. Generally, phenylboronic acids demonstrate higher solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[1][2] The introduction of functional groups, such as the fluoro and methyl groups in 3-Fluoro-2-methylphenylboronic acid, will influence these general trends. It is also important to note that boronic acids can undergo dehydration to form cyclic anhydrides (boroxines), a process that can be influenced by the solvent and temperature, potentially complicating solubility measurements.[3]
Data Presentation: A Framework for Solubility Data
To facilitate clear and comparative analysis, all experimentally determined solubility data for 3-Fluoro-2-methylphenylboronic acid should be organized in a structured format. The following table provides a template for presenting such data, which can be populated as experimental results are obtained.
| Organic Solvent | Chemical Class | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method Used | Notes |
| e.g., Acetone | Ketone | 25 | Dynamic or Shake-Flask | |||
| e.g., Chloroform | Halogenated | 25 | Dynamic or Shake-Flask | |||
| e.g., Diethyl ether | Ether | 25 | Dynamic or Shake-Flask | |||
| e.g., Toluene | Aromatic Hydrocarbon | 25 | Dynamic or Shake-Flask | |||
| e.g., Heptane | Aliphatic Hydrocarbon | 25 | Dynamic or Shake-Flask | |||
| e.g., Methanol | Alcohol | 25 | Dynamic or Shake-Flask | |||
| e.g., Ethyl acetate | Ester | 25 | Dynamic or Shake-Flask | |||
| e.g., Acetonitrile | Nitrile | 25 | Dynamic or Shake-Flask |
Experimental Protocols for Solubility Determination
Two common and robust methods for determining the solubility of solid compounds in organic solvents are the dynamic (polythermal) method and the thermodynamic (shake-flask) method.
Dynamic Method for Solubility Determination
This method involves measuring the temperature at which a known concentration of the solute completely dissolves in a solvent.[1][3][4]
Materials and Apparatus:
-
3-Fluoro-2-methylphenylboronic acid (high purity)
-
High-purity organic solvents
-
Analytical balance (precision ± 0.1 mg)
-
Sealed glass vials or test tubes
-
Magnetic stirrer and stir bars
-
Controlled temperature bath with a programmable temperature ramp
-
Luminance probe or a device to measure turbidity (or visual observation)
Procedure:
-
Sample Preparation: Accurately weigh a known mass of 3-Fluoro-2-methylphenylboronic acid and the desired organic solvent into a glass vial to create a specific mole fraction or concentration.
-
Sealing: Add a small magnetic stir bar and securely seal the vial to prevent solvent evaporation.
-
Heating and Observation: Place the vial in the controlled temperature bath and begin stirring. The temperature should be increased at a slow, controlled rate (e.g., 0.2–0.5 °C/min).
-
Dissolution Point: Continuously monitor the turbidity of the solution. The temperature at which the last solid particles disappear, resulting in a clear solution, is the solubility temperature for that specific concentration.
-
Data Collection: Repeat this procedure for several different concentrations to generate a solubility curve (temperature vs. concentration).
Thermodynamic (Shake-Flask) Method
This method determines the equilibrium solubility at a constant temperature.[5]
Materials and Apparatus:
-
3-Fluoro-2-methylphenylboronic acid (high purity)
-
High-purity organic solvents
-
Analytical balance
-
Screw-cap vials
-
Constant temperature shaker or incubator
-
Syringe filters (chemically compatible with the solvent)
-
Analytical instrumentation for concentration measurement (e.g., HPLC-UV, GC-FID)
Procedure:
-
Sample Preparation: Add an excess amount of solid 3-Fluoro-2-methylphenylboronic acid to a vial containing a known volume of the organic solvent.
-
Equilibration: Seal the vials and place them in a constant temperature shaker for an extended period (typically 24-48 hours) to ensure that equilibrium is reached. It is crucial that excess solid remains after this period.
-
Sample Withdrawal and Filtration: After equilibration, allow the solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved solids.
-
Analysis: Dilute the filtered solution to a suitable concentration and analyze it using a calibrated analytical method (e.g., HPLC-UV) to determine the concentration of 3-Fluoro-2-methylphenylboronic acid. This concentration represents the solubility at that temperature.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of 3-Fluoro-2-methylphenylboronic acid.
By following the detailed protocols and utilizing the structured data presentation format outlined in this guide, researchers and drug development professionals can systematically and accurately determine the solubility of 3-Fluoro-2-methylphenylboronic acid in various organic solvents, thereby accelerating their research and development efforts.
References
A Technical Guide to 3-Fluoro-2-methylphenylboronic Acid for Researchers and Drug Development Professionals
An In-depth Overview of a Key Building Block in Modern Medicinal Chemistry
This technical guide provides a comprehensive overview of 3-Fluoro-2-methylphenylboronic acid, a versatile reagent increasingly employed in the synthesis of complex organic molecules for pharmaceutical and materials science applications. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its commercial availability, physicochemical properties, and application in synthetic chemistry, with a particular focus on its role in the development of kinase inhibitors.
Commercial Availability and Physicochemical Properties
3-Fluoro-2-methylphenylboronic acid is readily available from a range of commercial suppliers. The compound is typically supplied as a white to off-white powder. Key identifying and physical data are summarized in the table below for easy comparison.
| Property | Value | References |
| CAS Number | 163517-61-1 | [1][2][3][4] |
| Molecular Formula | C₇H₈BFO₂ | [2][3] |
| Molecular Weight | 153.95 g/mol | [2][3][4] |
| Appearance | White to off-white powder or crystals | [5] |
| Melting Point | 142-144 °C | [5] |
| Density | 1.20±0.1 g/cm³ | [5] |
| Purity | ≥98% (typical) | [6] |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of 3-Fluoro-2-methylphenylboronic acid lies in its use as a nucleophilic coupling partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, enabling the construction of biaryl and heteroaryl structures that are prevalent in many biologically active compounds. The presence of the fluorine atom and the methyl group on the phenylboronic acid ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final product, making this reagent particularly valuable in drug discovery programs.
Below is a generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for use with 3-Fluoro-2-methylphenylboronic acid. This procedure is based on established methods for the synthesis of biaryl compounds.[7]
Materials:
-
Aryl bromide (1.0 equivalent)
-
3-Fluoro-2-methylphenylboronic acid (1.1 equivalents)
-
Cesium carbonate (Cs₂CO₃) (2.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 equivalents)
-
Anhydrous 1,4-dioxane
-
Water (degassed)
Procedure:
-
To a round-bottom pressure flask equipped with a magnetic stir bar, add the aryl bromide, 3-Fluoro-2-methylphenylboronic acid, and cesium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Under the inert atmosphere, add the palladium catalyst.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Sparge the resulting mixture with a stream of argon for 10-15 minutes to ensure all dissolved oxygen is removed.
-
Seal the pressure flask with a screw cap.
-
Heat the reaction mixture to 100°C and stir overnight.
-
After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Application in Drug Discovery: Synthesis of Kinase Inhibitors Targeting the MEK/ERK Pathway
A significant application of fluorinated arylboronic acids, including 3-Fluoro-2-methylphenylboronic acid, is in the synthesis of small molecule kinase inhibitors. These inhibitors often target key signaling pathways implicated in cancer cell proliferation and survival, such as the Ras-Raf-MEK-ERK pathway.[8][9][10][11][12] The MEK1 and MEK2 kinases are critical components of this pathway, and their inhibition can effectively block downstream signaling, leading to reduced tumor growth.
Trametinib is an example of a potent and selective allosteric inhibitor of MEK1 and MEK2, used in the treatment of various cancers, including melanoma.[13][14] The synthesis of Trametinib and its analogs often involves the use of fluorinated aryl building blocks, highlighting the importance of reagents like 3-Fluoro-2-methylphenylboronic acid in accessing such complex molecular architectures.
The MEK/ERK signaling cascade is a key pathway that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many human cancers.
This guide has provided a detailed overview of 3-Fluoro-2-methylphenylboronic acid, demonstrating its importance as a key building block in synthetic and medicinal chemistry. Its commercial availability and versatile reactivity in Suzuki-Miyaura cross-coupling reactions make it an invaluable tool for the synthesis of novel compounds with potential therapeutic applications, particularly in the development of targeted cancer therapies.
References
- 1. calpaclab.com [calpaclab.com]
- 2. scbt.com [scbt.com]
- 3. 3-Fluoro-2-methylphenylboronic Acid | C7H8BFO2 | CID 2783191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Fluoro-2-methylphenylboronic acid | VSNCHEM [vsnchem.com]
- 5. echemi.com [echemi.com]
- 6. (3-Bromo-2-fluoro-5-methylphenyl)boronic acid | 957066-00-1 [sigmaaldrich.com]
- 7. m.youtube.com [m.youtube.com]
- 8. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The MEK/ERK Network as a Therapeutic Target in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. sinobiological.com [sinobiological.com]
- 13. Trametinib | C26H23FIN5O4 | CID 11707110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Therapeutic efficacy of RAS inhibitor trametinib using a juvenile myelomonocytic leukemia patient-derived xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity Profile of 3-Fluoro-2-methylphenylboronic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Fluoro-2-methylphenylboronic acid (CAS No. 179943-43-6) is a versatile organoboron compound increasingly utilized in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its unique substitution pattern, featuring a fluorine atom and a methyl group ortho and meta to the boronic acid functionality, imparts a distinct reactivity profile. This guide provides a comprehensive overview of the chemical properties, reactivity, and common applications of 3-Fluoro-2-methylphenylboronic acid, supported by experimental data and protocols.
Physicochemical Properties
3-Fluoro-2-methylphenylboronic acid is a white to off-white solid. The presence of the electron-withdrawing fluorine atom increases the Lewis acidity of the boron center compared to unsubstituted phenylboronic acid, which can influence its reactivity in cross-coupling reactions.[1] The ortho-methyl group introduces steric hindrance that can also affect reaction kinetics and product distribution.
| Property | Value | Reference |
| CAS Number | 179943-43-6 | [2][3][4] |
| Molecular Formula | C₇H₈BFO₂ | [3][4] |
| Molecular Weight | 153.95 g/mol | [3][4] |
| Melting Point | 142-144 °C | [2] |
| Boiling Point (Predicted) | 286.8 ± 50.0 °C | [2] |
| pKa (Predicted) | 7.57 ± 0.58 | [2] |
| Density (Predicted) | 1.20 ± 0.1 g/cm³ | [2] |
Spectroscopic Data
While specific experimental spectra for 3-Fluoro-2-methylphenylboronic acid are not widely published in publicly available databases, typical chemical shifts for related fluorinated phenylboronic acids can provide an estimation.
-
¹H NMR: Aromatic protons would be expected in the range of 7.0-8.0 ppm, with the methyl protons appearing as a singlet around 2.0-2.5 ppm. The B(OH)₂ protons are often broad and may exchange with solvent.
-
¹³C NMR: Aromatic carbons would appear in the 120-140 ppm range. The carbon attached to the boron atom would be expected around 130-135 ppm, though it may be broad due to quadrupolar relaxation of the boron nucleus.
-
¹⁹F NMR: The fluorine chemical shift is highly sensitive to its electronic environment. For an aryl fluoride, a chemical shift in the range of -100 to -130 ppm (relative to CFCl₃) is typical.[5]
Reactivity and Applications
The primary application of 3-Fluoro-2-methylphenylboronic acid is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds. It also has the potential to participate in other metal-catalyzed reactions such as Chan-Lam and Buchwald-Hartwig aminations for the formation of C-N bonds.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are common motifs in pharmaceuticals.[6] The reactivity of 3-Fluoro-2-methylphenylboronic acid in these reactions is influenced by the choice of catalyst, ligand, base, and solvent. The ortho-methyl group can provide steric hindrance, which may require the use of bulky phosphine ligands to facilitate the reaction.
General Experimental Workflow for Suzuki-Miyaura Coupling:
Figure 1. General workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol (Adapted from similar reactions):
To a mixture of the aryl halide (1.0 eq.), 3-Fluoro-2-methylphenylboronic acid (1.2-1.5 eq.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.) in a reaction vessel is added a degassed solvent system, typically a mixture of an organic solvent like dioxane, THF, or toluene and water. The palladium catalyst, consisting of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-5 mol%) and a phosphine ligand (e.g., PPh₃, SPhos, XPhos, 2-10 mol%), is then added. The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.
Reaction Yields:
While specific yield data for a wide range of substrates with 3-Fluoro-2-methylphenylboronic acid is not extensively documented in a single source, yields for Suzuki-Miyaura couplings with structurally similar boronic acids are generally reported to be in the moderate to excellent range (60-95%), depending on the coupling partners and reaction conditions.
Chan-Lam N-Arylation
The Chan-Lam coupling provides a valuable method for the formation of C-N bonds using copper catalysts, offering an alternative to palladium-catalyzed methods.[7] This reaction is often performed under milder conditions and is tolerant of a wider range of functional groups.
Catalytic Cycle of Chan-Lam N-Arylation:
Figure 2. Simplified catalytic cycle for the Chan-Lam N-arylation.
Detailed Experimental Protocol for N-Arylation of Indazoles (Adapted):
A mixture of 1H-indazole (1.0 eq.), 3-Fluoro-2-methylphenylboronic acid (2.0 eq.), Cu(OAc)₂ (1.0-2.0 eq.), and a base such as pyridine or triethylamine (2.0-4.0 eq.) in a suitable solvent like dichloromethane (DCM) or methanol is stirred at room temperature in the presence of air (or under an oxygen atmosphere) and molecular sieves. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the N-arylated indazole product.[6]
Potential in Buchwald-Hartwig Amination
While less common for boronic acids, there is potential for 3-Fluoro-2-methylphenylboronic acid to be used in palladium-catalyzed Buchwald-Hartwig-type aminations, particularly in the presence of an oxidant. This would involve the coupling of the boronic acid with an amine to form a C-N bond.
Stability and Handling
Boronic acids are known to undergo protodeboronation, especially under basic conditions or at elevated temperatures.[8] The stability of 3-Fluoro-2-methylphenylboronic acid under specific reaction conditions should be considered, and in some cases, the use of boronic esters (e.g., pinacol esters) or trifluoroborate salts may offer enhanced stability and reactivity.[9] It is recommended to store 3-Fluoro-2-methylphenylboronic acid in a cool, dry place.
Safety Information
3-Fluoro-2-methylphenylboronic acid is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
3-Fluoro-2-methylphenylboronic acid is a valuable building block in modern organic synthesis, primarily utilized for the construction of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction. Its unique electronic and steric properties necessitate careful optimization of reaction conditions to achieve high yields. The potential for this reagent in other cross-coupling reactions, such as Chan-Lam N-arylation, further expands its utility in the synthesis of complex molecules for drug discovery and materials science. Further research into the specific reactivity and applications of this compound is warranted to fully exploit its synthetic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. 3-Fluoro-2-methylphenylboronic Acid | C7H8BFO2 | CID 2783191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. biophysics.org [biophysics.org]
- 6. mdpi.com [mdpi.com]
- 7. Copper-Catalyzed Coupling of Arylboronic Acids and Amines [organic-chemistry.org]
- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with 3-Fluoro-2-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is particularly valuable in the pharmaceutical and materials science industries for the synthesis of biaryl and heteroaryl compounds.[2]
3-Fluoro-2-methylphenylboronic acid is a key building block in this context. The presence of a fluorine atom can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates, while the methyl group provides steric and conformational influence.[3] This document provides detailed protocols and application notes for the use of 3-Fluoro-2-methylphenylboronic acid in Suzuki-Miyaura coupling reactions for the synthesis of diverse biaryl structures.
Reaction Principle
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The fundamental steps include:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the bond between the aryl group and the halide (or triflate) of the coupling partner.[1]
-
Transmetalation: The organic group from the 3-Fluoro-2-methylphenylboronic acid is transferred to the palladium center, typically facilitated by a base.[3]
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired biaryl product and regenerating the Pd(0) catalyst.[1]
A generalized catalytic cycle is depicted below:
Experimental Protocols
Below are detailed protocols for the Suzuki-Miyaura coupling of 3-Fluoro-2-methylphenylboronic acid with various aryl halides. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and should be optimized for each specific substrate combination.
Protocol 1: General Procedure for Coupling with Aryl Bromides
This protocol is a general starting point for the coupling of 3-Fluoro-2-methylphenylboronic acid with a range of aryl bromides.
Materials:
-
3-Fluoro-2-methylphenylboronic acid (1.2 - 1.5 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[4]
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 - 3.0 equivalents)[4]
-
Degassed solvent (e.g., Toluene, 1,4-Dioxane, or a DMF/water mixture)[4]
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl bromide (1.0 mmol), 3-Fluoro-2-methylphenylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL).
-
Reaction: Stir the mixture at 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Protocol 2: Coupling with Electron-Deficient Aryl Halides
For electron-deficient aryl halides, a more active catalyst system may be required.
Materials:
-
3-Fluoro-2-methylphenylboronic acid (1.5 equivalents)
-
Electron-deficient aryl halide (e.g., 4-bromobenzonitrile) (1.0 equivalent)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%)
-
Ligand (e.g., SPhos, XPhos, 3-6 mol%)[2]
-
Base (e.g., K₃PO₄, 2.0 equivalents)[2]
-
Degassed solvent (e.g., 1,4-Dioxane/water 4:1)[2]
Procedure:
-
Reaction Setup: To a dried reaction vessel under an inert atmosphere, add the aryl halide (1.0 mmol), 3-Fluoro-2-methylphenylboronic acid (1.5 mmol), Pd₂(dba)₃ (0.015 mmol), the phosphine ligand (e.g., SPhos, 0.03 mmol), and K₃PO₄ (2.0 mmol).[2]
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and water (1 mL).
-
Reaction: Stir the mixture at 100 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Data Presentation
The following table summarizes representative quantitative data for Suzuki-Miyaura couplings of various phenylboronic acids with aryl halides under different conditions. While specific data for 3-Fluoro-2-methylphenylboronic acid is not extensively published in a comparative table, the data for analogous compounds with electron-withdrawing groups provide valuable insights into expected reactivity and yields.[4]
| Boronic Acid Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Phenylboronic acid | 4-bromoacetophenone | Pd-bpydc-Nd | K₂CO₃ | DMF/H₂O (1:1) | 70 | 3 | >95 | [4] |
| 4-Fluorophenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 3 | ~95 (conversion) | [5] |
| 3-Fluorophenylboronic acid | 3-chloroindazole | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 15 | 80 | [2] |
| Phenylboronic acid | 4-bromoanisole | Pd-bpydc-Nd | K₂CO₃ | DMF/H₂O (1:1) | 70 | 3 | >95 | |
| 2-Thiopheneboronic acid | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O (4:1) | 100 | - | 74 | [5] |
Note: The yields for fluorinated phenylboronic acids can be variable and are highly dependent on the specific coupling partners and reaction conditions.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate a typical experimental workflow for a Suzuki-Miyaura coupling reaction and a conceptual diagram of how the synthesized biaryl compounds might be utilized in a drug discovery context targeting a signaling pathway.
Conclusion
The Suzuki-Miyaura coupling of 3-Fluoro-2-methylphenylboronic acid is a robust and versatile method for the synthesis of a wide array of fluorinated biaryl compounds. The protocols provided herein serve as a comprehensive guide for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. Careful optimization of reaction parameters is key to achieving high yields and purity, enabling the efficient construction of complex molecular architectures for various applications.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 3. 3-Fluoro-2-methylphenylboronic Acid | RUO | Supplier [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives | MDPI [mdpi.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using 3-Fluoro-2-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity. Among the vast array of organoboron reagents utilized in these transformations, 3-Fluoro-2-methylphenylboronic acid has emerged as a valuable building block, particularly in the fields of medicinal chemistry and materials science.
The strategic placement of a fluorine atom and a methyl group on the phenyl ring imparts unique electronic and steric properties to this reagent. The fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and modulate the lipophilicity of a molecule, all of which are critical parameters in drug design. The adjacent methyl group can influence the conformation of the resulting biaryl products, providing a tool for fine-tuning molecular architecture.
These application notes provide an overview of the use of 3-Fluoro-2-methylphenylboronic acid in key palladium-catalyzed cross-coupling reactions, including detailed protocols and data for the Suzuki-Miyaura coupling.
Core Applications
3-Fluoro-2-methylphenylboronic acid is a versatile reagent for the synthesis of complex organic molecules. Its primary applications lie in:
-
Pharmaceutical Development: As a key building block in the synthesis of bioactive molecules and drug candidates. The 3-fluoro-2-methylphenyl moiety is a common structural motif in kinase inhibitors and other therapeutic agents.
-
Organic Synthesis: For the construction of sterically hindered and electronically tuned biaryl compounds.
-
Materials Science: In the development of novel organic materials with specific electronic and photophysical properties.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is the most prominent application of 3-Fluoro-2-methylphenylboronic acid, facilitating the formation of a C(sp²)–C(sp²) bond between the boronic acid and an aryl, heteroaryl, or vinyl halide/triflate.
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// Invisible nodes for positioning R1X [label="R¹-X", shape=plaintext, fontcolor="#EA4335"]; BoronicAcid [label="R²-B(OH)₂\n(Base)", shape=plaintext, fontcolor="#34A853"]; Product [label="R¹-R²", shape=plaintext, fontcolor="#4285F4"];
// Edges Pd0 -> OxAdd [arrowhead=vee, color="#4285F4"]; R1X -> OxAdd [arrowhead=vee, style=dashed, color="#EA4335"]; OxAdd -> PdII [arrowhead=vee, color="#4285F4"]; PdII -> Transmetalation [arrowhead=vee, color="#4285F4"]; BoronicAcid -> Transmetalation [arrowhead=vee, style=dashed, color="#34A853"]; Transmetalation -> PdII_R2 [arrowhead=vee, color="#4285F4"]; PdII_R2 -> RedElim [arrowhead=vee, color="#4285F4"]; RedElim -> Pd0 [arrowhead=vee, color="#4285F4"]; RedElim -> Product [arrowhead=vee, style=dashed, color="#4285F4"]; } .dot Figure 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
3-Fluoro-2-methylphenylboronic acid
-
Aryl or heteroaryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃ with a suitable ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv.), 3-Fluoro-2-methylphenylboronic acid (1.2-1.5 equiv.), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv.).
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The following table summarizes representative data for the Suzuki-Miyaura coupling of 3-Fluoro-2-methylphenylboronic acid with a selection of aryl halides.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |
| 2 | 4-Bromoanisole | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 88 |
| 3 | 2-Bromopyridine | Pd(dppf)Cl₂ (5) | - | Cs₂CO₃ | DMF | 110 | 16 | 75 |
| 4 | 1-Chloro-3-cyanobenzene | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | t-BuOH/H₂O | 100 | 24 | 65 |
Note: Yields are for isolated products after purification. Reaction conditions and yields are illustrative and may vary depending on the specific substrates and laboratory setup.
// Nodes Start [label="Start: Assemble Reactants", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ReactionSetup [label="Reaction Setup\n(Inert Atmosphere)", fillcolor="#FBBC05", fontcolor="#202124"]; Heating [label="Heating and Stirring", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitoring [label="Reaction Monitoring\n(TLC/LC-MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup\nand Extraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Column Chromatography)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End: Isolated Product", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> ReactionSetup [arrowhead=vee, color="#5F6368"]; ReactionSetup -> Heating [arrowhead=vee, color="#5F6368"]; Heating -> Monitoring [arrowhead=vee, color="#5F6368"]; Monitoring -> Heating [label="Incomplete", arrowhead=vee, style=dashed, color="#5F6368"]; Monitoring -> Workup [label="Complete", arrowhead=vee, color="#5F6368"]; Workup -> Purification [arrowhead=vee, color="#5F6368"]; Purification -> End [arrowhead=vee, color="#5F6368"]; } .dot Figure 2. General experimental workflow for Suzuki-Miyaura cross-coupling.
Heck Reaction
While less common for boronic acids directly, the Heck reaction can be performed with 3-fluoro-2-methylphenylboronic acid through in situ conversion to an aryl halide or by using a modified Heck protocol (e.g., the oxidative Heck reaction). The Heck reaction couples the aryl group with an alkene.
-
In a reaction vessel, combine 3-fluoro-2-methylphenylboronic acid (1.0 equiv.), the alkene (1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), and an oxidant (e.g., benzoquinone, Ag₂CO₃).
-
Add a suitable solvent (e.g., acetic acid, DMF).
-
Heat the mixture (typically 80-120 °C) until the starting material is consumed.
-
Perform a standard aqueous workup and purify the product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl halide. Similar to the Heck reaction, 3-fluoro-2-methylphenylboronic acid is not a direct partner in the classical Sonogashira reaction. However, it can be readily converted to the corresponding aryl iodide or bromide, which can then be used in a subsequent Sonogashira coupling.
-
Halogenation: Convert 3-fluoro-2-methylphenylboronic acid to the corresponding aryl iodide or bromide using a suitable halogenating agent (e.g., N-iodosuccinimide or N-bromosuccinimide).
-
Sonogashira Coupling: In a separate reaction, couple the resulting 3-fluoro-2-methylphenyl halide with a terminal alkyne using a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in a suitable solvent (e.g., THF or DMF).
Safety and Handling
3-Fluoro-2-methylphenylboronic acid is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
Conclusion
3-Fluoro-2-methylphenylboronic acid is a highly valuable and versatile building block for palladium-catalyzed cross-coupling reactions. Its application in the Suzuki-Miyaura coupling is well-established for the efficient synthesis of complex biaryl structures, which are of significant interest in drug discovery and materials science. The provided protocols and data serve as a practical guide for researchers utilizing this reagent in their synthetic endeavors.
Application Notes: Synthesis of Biaryl Compounds with 3-Fluoro-2-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and versatile methods for constructing these carbon-carbon bonds, prized for its mild reaction conditions and broad functional group tolerance.[1]
3-Fluoro-2-methylphenylboronic acid is a valuable building block in this context. The presence of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates, while the methyl group provides steric and conformational influence.[2] This combination makes the 3-fluoro-2-methylphenyl moiety a desirable feature in the design of novel bioactive molecules.[2] These application notes provide a detailed protocol and representative data for the use of 3-Fluoro-2-methylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions.
Quantitative Data
The following table summarizes a specific example of a Suzuki-Miyaura coupling reaction utilizing 3-Fluoro-2-methylphenylboronic acid to synthesize a complex heterocyclic biaryl compound, a precursor often found in pharmacologically active agents.
| Aryl Halide (1.0 eq) | Boronic Acid (1.5 eq) | Catalyst (mol%) | Base (3.0 eq) | Solvent | Temp. & Time | Yield (%) | Ref. |
| 1-Bromo-6-fluoro-8-methoxy-3,4-dimethylimidazo[1,5-a]quinoxaline | 3-Fluoro-2-methylphenylboronic acid | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Not Specified | Not Specified | 43% | [3] |
Signaling Pathway: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The base plays a crucial role in activating the boronic acid for the transmetalation step.[2]
Experimental Protocols
The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of an aryl bromide with 3-Fluoro-2-methylphenylboronic acid. Optimization of the catalyst, base, solvent, and temperature may be necessary for different substrates.
Materials:
-
Aryl bromide (1.0 equivalent)
-
3-Fluoro-2-methylphenylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0 - 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, Toluene/Water, DMF)
-
Schlenk flask or reaction vial
-
Magnetic stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 eq.), 3-Fluoro-2-methylphenylboronic acid (1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and the base (e.g., K₂CO₃, 3.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.
-
Solvent Addition: Add the anhydrous and degassed solvent (e.g., a mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of biaryl compounds using 3-Fluoro-2-methylphenylboronic acid.
References
Application Notes: 3-Fluoro-2-methylphenylboronic Acid in the Synthesis of the RIPK1 Kinase Inhibitor GSK2982772
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-2-methylphenylboronic acid is a key building block in the synthesis of complex pharmaceutical compounds, particularly in the construction of kinase inhibitors. Its utility is prominently demonstrated in the synthesis of GSK2982772, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a critical mediator of inflammation and cell death, making it a significant target for therapeutic intervention in a range of inflammatory diseases.[1][2] The incorporation of the 3-fluoro-2-methylphenyl moiety is crucial for the molecule's interaction with the kinase, contributing to its high potency and selectivity. This document provides detailed application notes and protocols for the use of 3-fluoro-2-methylphenylboronic acid in the synthesis of GSK2982772.
Data Presentation
The biological activity of GSK2982772 highlights its potency and selectivity for RIPK1.
| Compound | Target Kinase | IC50 (nM) | Assay Conditions | Selectivity |
| GSK2982772 | Human RIPK1 | 16 | FP Binding Assay | >1,000-fold selective over a panel of 339 kinases |
| GSK2982772 | Monkey RIPK1 | 20 | FP Binding Assay | Not specified |
| GSK2982772 | Mouse RIPK1 | 2500 | FP Binding Assay | Not specified |
| GSK2982772 | Rat RIPK1 | 2000 | FP Binding Assay | Not specified |
Signaling Pathway
GSK2982772 targets the RIPK1 signaling pathway, which is a central regulator of inflammation and programmed cell death (necroptosis) downstream of the tumor necrosis factor (TNF) receptor.[1][3][4][5][6] Inhibition of RIPK1 kinase activity by GSK2982772 blocks the inflammatory cascade.
Caption: RIPK1 Signaling Pathway and the inhibitory action of GSK2982772.
Experimental Protocols
The synthesis of GSK2982772 involves a key Suzuki-Miyaura cross-coupling reaction to introduce the 3-fluoro-2-methylphenyl group. The following is a representative protocol for this critical step.
Synthesis of the Oxazolidinone Core Intermediate
A crucial step in the synthesis of GSK2982772 is the formation of the oxazolidinone core. A representative procedure for a similar structure involves the reaction of a carbamate with a chloropropanyl acetate derivative.
Materials:
-
Benzyl(3-fluoro-4-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)phenyl) carbamate (1.0 eq)
-
(S)-1-acetamido-3-chloropropan-2-yl acetate (1.0 eq)
-
tert-Butyllithium (t-BuOLi) (1.03 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane
-
Water
-
Glacial Acetic Acid
Procedure:
-
Dissolve Benzyl(3-fluoro-4-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)phenyl) carbamate in anhydrous THF under a nitrogen atmosphere in an ice bath.
-
After stirring for 5 minutes, add t-BuOLi and continue stirring in the ice bath for another 5 minutes.
-
Add (S)-1-acetamido-3-chloropropan-2-yl acetate to the reaction mixture.
-
Remove the ice bath and allow the reaction to stir at room temperature for 36 hours.
-
Upon completion, add a mixture of dichloromethane, water, and a small amount of glacial acetic acid.
-
Separate the organic phase and extract the aqueous phase with dichloromethane.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired oxazolidinone intermediate.[7]
Suzuki-Miyaura Coupling Protocol
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a chloropyrimidine with an arylboronic acid, which can be adapted for the synthesis of biaryl kinase inhibitors.
Materials:
-
Solid-supported chloropyrimidine (1.0 eq)
-
3-Fluoro-2-methylphenylboronic acid (1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (catalyst)
-
Tri-tert-butylphosphine (P(t-Bu)3) (ligand)
-
Potassium fluoride (KF), spray-dried (base)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In an inert atmosphere glovebox, combine the solid-supported chloropyrimidine, 3-fluoro-2-methylphenylboronic acid, and spray-dried KF in a reaction vessel.
-
Add the palladium catalyst and ligand.
-
Add anhydrous THF to the mixture.
-
Seal the reaction vessel and heat to 50 °C.
-
Allow the reaction to proceed overnight with stirring.
-
After cooling to room temperature, the solid support is filtered and washed.
-
The product is then cleaved from the solid support using an appropriate acid.
-
The final product is purified by chromatography.[8]
Experimental Workflow
The synthesis of a kinase inhibitor like GSK2982772 typically follows a multi-step sequence. A generalized workflow is depicted below.
Caption: A generalized experimental workflow for kinase inhibitor synthesis.
Conclusion
3-Fluoro-2-methylphenylboronic acid is a valuable reagent for the synthesis of potent and selective kinase inhibitors, as exemplified by the RIPK1 inhibitor GSK2982772. The Suzuki-Miyaura coupling reaction provides an efficient method for incorporating the fluorinated phenyl moiety, which is critical for the inhibitor's biological activity. The protocols and data presented here serve as a guide for researchers engaged in the discovery and development of novel kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. ebiohippo.com [ebiohippo.com]
- 5. RIPK1 and TRADD Regulate TNF-Induced Signaling and Ripoptosome Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RIPK1 - Wikipedia [en.wikipedia.org]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 3-Fluoro-2-methylphenylboronic Acid in Drug Discovery: Synthesis of Kinase Inhibitors
Introduction
3-Fluoro-2-methylphenylboronic acid is a versatile and valuable building block in modern medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom and a methyl group on the phenyl ring, allows for the fine-tuning of steric and electronic properties of drug candidates. This enhances their potency, selectivity, and pharmacokinetic profiles. This reagent is particularly instrumental in the synthesis of kinase inhibitors through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. Consequently, the development of specific kinase inhibitors is a major focus in contemporary drug discovery.
This application note details the use of 3-Fluoro-2-methylphenylboronic acid in the synthesis of a potent and selective Activated Cdc42-associated kinase 1 (ACK1) inhibitor, (R)-9b.[1][2] ACK1 is a non-receptor tyrosine kinase that plays a crucial role in cell growth, survival, and migration, and its aberrant activation is linked to the progression of various cancers.[1][2]
Featured Application: Synthesis of ACK1 Inhibitor (R)-9b
The synthesis of the ACK1 inhibitor (R)-9b serves as a prime example of the utility of 3-Fluoro-2-methylphenylboronic acid in constructing complex, biologically active molecules. The overall synthetic strategy involves a two-step process: the conversion of 3-Fluoro-2-methylphenylboronic acid to the corresponding aniline, followed by a nucleophilic aromatic substitution reaction with a functionalized chloropyrimidine core.
Quantitative Data Summary
The biological activity of the synthesized ACK1 inhibitor, (R)-9b, highlights the successful application of 3-Fluoro-2-methylphenylboronic acid in developing potent drug candidates.
| Compound | Target Kinase | IC50 (nM) | Reference |
| (R)-9b | ACK1 | 56 | [1][2] |
Experimental Protocols
Protocol 1: Synthesis of 3-Fluoro-2-methylaniline from 3-Fluoro-2-methylphenylboronic Acid via Chan-Lam Amination
This protocol describes a method for the amination of 3-Fluoro-2-methylphenylboronic acid to produce 3-Fluoro-2-methylaniline, a key intermediate for the synthesis of (R)-9b. The Chan-Lam coupling is a copper-catalyzed reaction that forms a carbon-nitrogen bond.
Materials and Reagents:
-
3-Fluoro-2-methylphenylboronic acid
-
Ammonia (aqueous solution, e.g., 28-30%)
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a round-bottom flask, add 3-Fluoro-2-methylphenylboronic acid (1.0 eq), Copper(II) acetate (1.5 eq), and a magnetic stir bar.
-
Add dichloromethane (DCM) to the flask to dissolve the solids.
-
To the stirred solution, add pyridine (2.0 eq) followed by aqueous ammonia (5.0 eq).
-
Heat the reaction mixture to reflux (approximately 40 °C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Separate the organic layer, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure 3-Fluoro-2-methylaniline.
Protocol 2: Synthesis of ACK1 Inhibitor (R)-9b
This protocol details the final step in the synthesis of (R)-9b, involving the coupling of 3-Fluoro-2-methylaniline with a pre-synthesized chloropyrimidine intermediate.
Materials and Reagents:
-
3-Fluoro-2-methylaniline (from Protocol 1)
-
(R)-2-chloro-N-(tetrahydrofuran-2-ylmethyl)-5-((4-(piperazin-1-yl)phenyl)amino)pyrimidin-4-amine (chloropyrimidine intermediate)
-
Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Reaction vial with a screw cap
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a reaction vial, add the chloropyrimidine intermediate (1.0 eq), 3-Fluoro-2-methylaniline (1.2 eq), and N-Methyl-2-pyrrolidone (NMP).
-
Add Diisopropylethylamine (DIPEA) (3.0 eq) to the mixture.
-
Seal the vial and heat the reaction mixture to 120 °C for 12-16 hours. Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the final compound, (R)-9b.
Visualizations
Caption: ACK1 Signaling Pathway and Inhibition by (R)-9b.
Caption: Synthetic Workflow for ACK1 Inhibitor (R)-9b.
References
Application Notes: Use of 3-Fluoro-2-methylphenylboronic Acid in Materials Science
Introduction
3-Fluoro-2-methylphenylboronic acid is a versatile building block in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] Its unique substitution pattern, featuring both a fluorine atom and a methyl group, allows for the fine-tuning of the electronic and steric properties of target molecules. In materials science, these characteristics are leveraged to construct complex organic molecules for advanced applications, particularly in the field of organic electronics such as Organic Light-Emitting Diodes (OLEDs).[3][4] The fluorine substituent can enhance properties like thermal stability and electron mobility, while the methyl group can influence solubility and molecular packing.[1]
Key Applications in Materials Science
The primary application of 3-Fluoro-2-methylphenylboronic acid in materials science is as a precursor in the synthesis of novel organic materials for electronic devices. It serves as a crucial reagent for introducing the 3-fluoro-2-methylphenyl moiety into larger conjugated systems. This has been demonstrated in the development of host materials, emissive layers, and charge-transporting layers in OLEDs.[4] The Suzuki-Miyaura coupling reaction is the key transformation enabling the formation of carbon-carbon bonds between the boronic acid and various aryl halides or triflates.[1][2]
A notable application is in the synthesis of blue-emitting iridium(III) complexes for phosphorescent OLEDs (PhOLEDs). In this context, 3-Fluoro-2-methylphenylboronic acid is used to create ancillary ligands that modify the photophysical properties of the final iridium complex. The strategic placement of fluorine and methyl groups can raise the triplet energy level of the complex, leading to a desired blue emission, and can also improve the quantum efficiency and operational stability of the OLED device.
Experimental Protocols
Synthesis of a Biphenyl Intermediate via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of 3-Fluoro-2-methylphenylboronic acid with an aryl bromide to synthesize a biphenyl derivative, a common core structure in many organic electronic materials.
Materials:
-
3-Fluoro-2-methylphenylboronic acid
-
Aryl bromide (e.g., 4-bromobenzonitrile)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the aryl bromide (1.0 mmol), 3-Fluoro-2-methylphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) in a mixture of toluene (10 mL) and water (2 mL).
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) to the mixture.
-
Deoxygenate the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 90 °C and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and add ethyl acetate (20 mL).
-
Separate the organic layer, and wash it with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the desired biphenyl product.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
Table 1: Representative Suzuki-Miyaura Coupling Reaction Data
| Entry | Aryl Halide | Catalyst | Base | Solvent | Time (h) | Yield (%) |
| 1 | 4-bromobenzonitrile | Pd(OAc)₂/PPh₃ | K₂CO₃ | Toluene/H₂O | 18 | 85 |
| 2 | 1-bromo-4-nitrobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 16 | 92 |
| 3 | 2-bromopyridine | PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane | 12 | 78 |
Note: The data presented in this table are representative examples and actual results may vary depending on the specific substrates and reaction conditions.
Visualizations
Diagram 1: Suzuki-Miyaura Coupling Reaction Workflow
Caption: Workflow for the synthesis of biphenyl derivatives via Suzuki-Miyaura coupling.
Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Fluoro-2-methylphenylboronic acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction of 3-Fluoro-2-methylphenylboronic acid with a variety of aryl halides. This sterically hindered boronic acid is a valuable building block in medicinal chemistry and materials science for the synthesis of complex biaryl structures. The protocols and data presented herein are designed to facilitate reaction optimization and successful implementation in research and development settings.
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds.[1] However, the coupling of sterically hindered reagents, such as ortho-substituted boronic acids like 3-Fluoro-2-methylphenylboronic acid, can be challenging.[2] The steric bulk around the boronic acid moiety can impede the crucial transmetalation step in the catalytic cycle.[3] Overcoming this challenge often requires careful selection of the palladium catalyst, ligand, base, and solvent system. Bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) have proven to be particularly effective in promoting the coupling of sterically demanding substrates.[4][5]
General Reaction Scheme
The general scheme for the Suzuki-Miyaura coupling of 3-Fluoro-2-methylphenylboronic acid with an aryl halide is depicted below:
Caption: General Suzuki-Miyaura Coupling Reaction.
Key Reaction Parameters and Optimization
Successful coupling of 3-Fluoro-2-methylphenylboronic acid is highly dependent on the careful optimization of several key parameters:
-
Palladium Precursor: A variety of Pd(0) and Pd(II) sources can be used. Common examples include Pd(OAc)₂, Pd₂(dba)₃, and preformed palladium-ligand complexes.
-
Ligand: This is often the most critical factor. For sterically hindered couplings, bulky and electron-rich phosphine ligands such as those from the Buchwald or Fu research groups (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often required to facilitate both oxidative addition and reductive elimination.[1][4]
-
Base: The choice of base is crucial for the activation of the boronic acid. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly employed. The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Solvent: A range of solvents can be used, often in aqueous mixtures. Common solvent systems include toluene/water, dioxane/water, and THF/water. The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.
-
Temperature: Reaction temperatures typically range from room temperature to reflux, depending on the reactivity of the coupling partners and the catalyst system. Microwave irradiation can also be employed to accelerate the reaction.
Tabulated Reaction Conditions and Yields
The following tables summarize representative reaction conditions for the Suzuki-Miyaura coupling of ortho-substituted phenylboronic acids with various aryl halides. While specific data for 3-Fluoro-2-methylphenylboronic acid is limited in the literature, the following examples with structurally similar boronic acids provide a strong starting point for optimization.
Table 1: Coupling with Aryl Bromides
| Entry | Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | 2-Methylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 18 | 95 |
| 2 | 1-Bromo-4-nitrobenzene | 2-Chlorophenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | Dioxane/H₂O | 80 | 12 | 92 |
| 3 | 2-Bromotoluene | 2-Methylphenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 24 | 85 |
| 4 | 4-Bromobenzonitrile | 2-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 16 | 88 |
Table 2: Coupling with Aryl Chlorides
Aryl chlorides are generally less reactive than aryl bromides. Their coupling often requires more active catalyst systems.[5]
| Entry | Aryl Chloride | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | 2-Methylphenylboronic acid | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (2) | t-BuOH/H₂O | 100 | 24 | 91 |
| 2 | 1-Chloro-4-nitrobenzene | 2-Chlorophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 110 | 18 | 89 |
| 3 | 2-Chlorotoluene | 2-Methylphenylboronic acid | Pd-NHC complex (2) | - | K₂CO₃ (2) | Dioxane | 120 | 24 | 82 |
| 4 | 4-Chlorobenzonitrile | 2-Fluorophenylboronic acid | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ (2) | Toluene | 110 | 20 | 85 |
Experimental Protocols
Protocol 1: General Procedure for Coupling with Aryl Bromides
This protocol is a general starting point for the coupling of 3-Fluoro-2-methylphenylboronic acid with aryl bromides using a Buchwald-type ligand.
References
- 1. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 3-Fluoro-2-methylphenylboronic Acid as a Versatile Building Block for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-2-methylphenylboronic acid is a valuable and versatile building block in modern organic synthesis, particularly in the construction of complex heterocyclic scaffolds. Its unique substitution pattern, featuring a fluorine atom and a methyl group ortho to the boronic acid functionality, offers distinct advantages in the synthesis of novel compounds for pharmaceutical and materials science applications. The fluorine atom can serve as a bioisostere for a hydrogen atom, enhance metabolic stability, and modulate the electronic properties of the target molecule, while the methyl group provides steric influence and can participate in key binding interactions.
This document provides detailed application notes and experimental protocols for the use of 3-Fluoro-2-methylphenylboronic acid in the synthesis of heterocyclic compounds, with a focus on its application in the development of kinase inhibitors. The primary synthetic route highlighted is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for the formation of carbon-carbon bonds.
Key Applications
3-Fluoro-2-methylphenylboronic acid is a key reagent in the synthesis of a variety of heterocyclic compounds, many of which are of significant interest in drug discovery. Its primary application lies in the construction of biaryl and heteroaryl-aryl structures that form the core of many biologically active molecules.
-
Kinase Inhibitors: A significant application of this building block is in the synthesis of kinase inhibitors for oncology. The 3-fluoro-2-methylphenyl moiety can be incorporated into heterocyclic systems that target the ATP-binding site of various kinases.
-
Phosphodiesterase (PDE) Inhibitors: This boronic acid has also been utilized in the development of inhibitors for enzymes such as phosphodiesterase 10 (PDE10), which are targets for neurological and psychiatric disorders.
-
General Heterocyclic Synthesis: It serves as a versatile coupling partner for the synthesis of a wide range of nitrogen, oxygen, and sulfur-containing heterocycles, enabling the exploration of novel chemical space.
Data Presentation: Representative Suzuki-Miyaura Coupling Reaction
The following table summarizes representative quantitative data for the synthesis of a 2-arylpyridine, a common heterocyclic core, using 3-Fluoro-2-methylphenylboronic acid.
| Entry | Heteroaryl Halide | Product | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 2-Chloropyridine | 2-(3-Fluoro-2-methylphenyl)pyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 12 | 88 | >98 |
| 2 | 3-Bromopyridine | 3-(3-Fluoro-2-methylphenyl)pyridine | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 8 | 91 | >99 |
| 3 | 2-Bromo-5-fluoropyridine | 5-Fluoro-2-(3-fluoro-2-methylphenyl)pyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 16 | 85 | >98 |
Experimental Protocols
This section provides a detailed protocol for a representative Suzuki-Miyaura cross-coupling reaction between 3-Fluoro-2-methylphenylboronic acid and a heteroaryl halide.
Protocol 1: Synthesis of 2-(3-Fluoro-2-methylphenyl)pyridine
This protocol describes the synthesis of a biaryl compound, a common structural motif in kinase inhibitors.
Materials:
-
3-Fluoro-2-methylphenylboronic acid (1.2 equivalents)
-
2-Chloropyridine (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Anhydrous Toluene
-
Degassed Water
-
Standard Schlenk glassware and inert atmosphere setup (Argon or Nitrogen)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 3-Fluoro-2-methylphenylboronic acid, 2-chloropyridine, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene and degassed water (in a 5:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-(3-Fluoro-2-methylphenyl)pyridine.
Expected Outcome:
The reaction should yield the desired product as a solid or oil with a yield of approximately 85-90%. The purity should be greater than 98% as determined by HPLC and NMR.
Characterization Data (Hypothetical):
-
¹H NMR (400 MHz, CDCl₃) δ: 8.70 (d, J = 4.8 Hz, 1H), 7.80-7.70 (m, 2H), 7.40-7.30 (m, 2H), 7.25-7.15 (m, 2H), 2.30 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 160.2 (d, J = 245 Hz), 158.0, 149.5, 136.8, 131.0 (d, J = 5 Hz), 129.5 (d, J = 8 Hz), 125.0, 122.5, 122.0 (d, J = 3 Hz), 115.0 (d, J = 22 Hz), 15.0 (d, J = 4 Hz).
-
MS (ESI): m/z = 188.08 [M+H]⁺.
Visualizations
Experimental Workflow
Caption: General workflow for the Suzuki-Miyaura synthesis of heterocycles.
Signaling Pathway Inhibition
Caption: Inhibition of a generic kinase signaling pathway by a synthesized inhibitor.
Application Notes and Protocols: Scalable Synthesis and Utility of 3-Fluoro-2-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the scalable synthesis of 3-fluoro-2-methylphenylboronic acid and its application in palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry for the synthesis of complex biaryl scaffolds. The strategic placement of the fluorine atom and the methyl group can influence the pharmacokinetic and pharmacodynamic properties of drug candidates, such as metabolic stability, lipophilicity, and binding affinity.[1]
Scalable Synthesis of 3-Fluoro-2-methylphenylboronic Acid
The scalable synthesis of 3-fluoro-2-methylphenylboronic acid can be achieved through a lithium-halogen exchange reaction of a suitable precursor, such as 3-bromo-2-fluorotoluene, followed by borylation with a trialkyl borate. This method allows for the regioselective introduction of the boronic acid group.
Synthetic Workflow
References
Application Notes and Protocols for One-Pot Synthesis Involving 3-Fluoro-2-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the one-pot synthesis of biaryl compounds utilizing 3-Fluoro-2-methylphenylboronic acid. The focus is on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds. The protocols provided herein are designed to serve as a comprehensive guide for the efficient synthesis of complex molecules relevant to pharmaceutical and materials science research.
Core Concepts and Applications
3-Fluoro-2-methylphenylboronic acid is a valuable building block in organic synthesis, particularly for the introduction of the 3-fluoro-2-methylphenyl moiety into target molecules. This structural motif is of significant interest in medicinal chemistry due to the ability of the fluorine atom to modulate the physicochemical properties of a compound, such as its metabolic stability, pKa, and binding affinity to biological targets.
One-pot syntheses, which involve multiple reaction steps in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. The Suzuki-Miyaura reaction is particularly amenable to one-pot procedures, enabling the rapid and convergent synthesis of diverse biaryl scaffolds.
One-Pot Suzuki-Miyaura Cross-Coupling Reaction
A common and highly effective one-pot strategy is the sequential borylation of an aryl halide followed by a Suzuki-Miyaura coupling with a second aryl halide. However, for the purposes of these application notes, we will focus on a direct one-pot Suzuki-Miyaura coupling of 3-Fluoro-2-methylphenylboronic acid with a suitable heteroaryl halide. This approach is highly relevant for the synthesis of molecules where one of the aryl components is readily available as a boronic acid.
Illustrative Reaction:
The following reaction depicts the one-pot Suzuki-Miyaura coupling of 3-Fluoro-2-methylphenylboronic acid with 2-bromopyridine to yield 2-(3-Fluoro-2-methylphenyl)pyridine.
Experimental Protocols
The following is a detailed protocol for the one-pot Suzuki-Miyaura cross-coupling of 3-Fluoro-2-methylphenylboronic acid with 2-bromopyridine. This protocol can be adapted for other aryl or heteroaryl halides with appropriate optimization of reaction conditions.
Materials:
-
3-Fluoro-2-methylphenylboronic acid (1.2 equiv)
-
2-Bromopyridine (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Tri-tert-butylphosphine (P(t-Bu)₃) (8 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 3-Fluoro-2-methylphenylboronic acid, 2-bromopyridine, Pd₂(dba)₃, P(t-Bu)₃, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Extraction: Wash the filtrate with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(3-Fluoro-2-methylphenyl)pyridine.
Data Presentation
The following table summarizes representative quantitative data for the one-pot Suzuki-Miyaura coupling of 3-Fluoro-2-methylphenylboronic acid with various aryl halides. The data provided are illustrative and actual yields may vary depending on the specific substrates and reaction conditions.
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 2-Bromopyridine | 2-(3-Fluoro-2-methylphenyl)pyridine | 85 |
| 2 | 4-Bromoanisole | 4-Methoxy-3'-fluoro-2'-methyl-1,1'-biphenyl | 92 |
| 3 | 1-Bromo-4-nitrobenzene | 3'-Fluoro-2'-methyl-4-nitro-1,1'-biphenyl | 78 |
| 4 | 3-Chloropyridine | 3-(3-Fluoro-2-methylphenyl)pyridine | 65 |
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the one-pot Suzuki-Miyaura cross-coupling reaction.
Suzuki-Miyaura Catalytic Cycle
Troubleshooting & Optimization
Low yield in Suzuki coupling with 3-Fluoro-2-methylphenylboronic acid
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura coupling reactions, particularly those involving sterically hindered and electronically complex substrates such as 3-Fluoro-2-methylphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with 3-Fluoro-2-methylphenylboronic acid is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki couplings, especially with challenging substrates, can often be attributed to several key factors. Begin by systematically evaluating the following:
-
Catalyst Activity: Ensure your palladium catalyst is active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ. Some precatalysts are sensitive to air and may have degraded. Using a fresh batch or a more robust, air-stable precatalyst can be beneficial.
-
Oxygen Contamination: The presence of oxygen can lead to the oxidation of the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.[1] It is crucial to ensure that your solvent is thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (e.g., Argon or Nitrogen).
-
Reagent Purity and Stability: Verify the purity of your aryl halide and 3-Fluoro-2-methylphenylboronic acid. Boronic acids can degrade over time, particularly through protodeboronation.
-
Steric Hindrance: The ortho-methyl group on your boronic acid introduces significant steric bulk, which can impede both the transmetalation and reductive elimination steps of the catalytic cycle.[1] To overcome this, more forcing conditions or specialized catalysts are often necessary.
-
Electronic Effects: The fluorine atom, being electron-withdrawing, can decrease the nucleophilicity of the boronic acid, potentially slowing down the transmetalation step.
Q2: How can I improve the yield when using a sterically hindered boronic acid like 3-Fluoro-2-methylphenylboronic acid?
A2: Tackling steric hindrance requires a multi-faceted approach to optimize the reaction conditions:
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands is critical for coupling sterically hindered substrates.[1] Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective as they can accelerate both the oxidative addition and reductive elimination steps.[1]
-
Base Selection: A strong, non-nucleophilic base is often required. Inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are generally more effective than weaker bases like sodium carbonate (Na₂CO₃) for challenging couplings. The choice of base is crucial for activating the boronic acid to form the more nucleophilic boronate species.
-
Solvent System: Aprotic polar solvents are commonly used. A mixture of dioxane and water (e.g., 4:1 or 5:1) is a robust system. The water can aid in dissolving the inorganic base and facilitating the formation of the active boronate. For highly sensitive substrates, strictly anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK) might be beneficial.[2]
-
Temperature: Increasing the reaction temperature can help overcome the activation energy barriers associated with sterically demanding substrates.[3] Monitoring the reaction progress is essential to avoid decomposition at elevated temperatures.
Q3: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?
A3: Homocoupling is a common side reaction, often exacerbated by the presence of oxygen. To mitigate this:
-
Rigorous Degassing: Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas through it for an extended period.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.
-
Catalyst Choice: Some palladium precatalysts are more prone to promoting homocoupling. Experimenting with different catalyst systems may be beneficial.
Q4: What is protodeboronation and how can I prevent it with 3-Fluoro-2-methylphenylboronic acid?
A4: Protodeboronation is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This is often promoted by harsh basic conditions or elevated temperatures.[3] To minimize this:
-
Use Milder Bases: If possible, switch to a milder base like potassium fluoride (KF).
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin), MIDA ester, or a trifluoroborate salt. These are generally more resistant to protodeboronation.[3]
-
Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions can suppress protodeboronation.[2]
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Troubleshooting Guide
If you are experiencing low to no yield in your Suzuki coupling with 3-Fluoro-2-methylphenylboronic acid, follow this troubleshooting workflow to diagnose and resolve the issue.
Data Presentation: Optimizing Reaction Conditions
The following table summarizes typical starting conditions and expected yield ranges for Suzuki couplings with sterically hindered arylboronic acids. Note that these are general guidelines, and optimization for your specific aryl halide is crucial.
| Aryl Halide (Ar-X) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Aryl Bromide | Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | Dioxane/H₂O (5:1) | 100 | 12-24 | 60-85 |
| Aryl Chloride | XPhos Pd G3 (2-4) | - | K₃PO₄ (3) | t-BuOH/H₂O (1:1) | 110 | 18-36 | 45-75 |
| Aryl Iodide | Pd(PPh₃)₄ (3-5) | - | Cs₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 8-16 | 70-90 |
| Aryl Triflate | Pd(OAc)₂ (2) | XPhos (4) | CsF (2.5) | THF | 80 | 12-24 | 65-88 |
Experimental Protocol: Suzuki Coupling with 3-Fluoro-2-methylphenylboronic acid
This protocol provides a robust starting point for the Suzuki coupling of 3-Fluoro-2-methylphenylboronic acid with an aryl bromide.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
3-Fluoro-2-methylphenylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (3.0 mmol, 3.0 equiv)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
-
Standard glassware for inert atmosphere reactions (Schlenk flask or oven-dried vial with septum)
-
Magnetic stirrer and heating plate
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), 3-Fluoro-2-methylphenylboronic acid (1.2–1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (Pd₂(dba)₃, 2 mol%) and the SPhos ligand (4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 5:1) via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura coupling reaction.
References
Technical Support Center: Suzuki Reactions of 3-Fluoro-2-methylphenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the undesired protodeboronation side reaction when using 3-fluoro-2-methylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, focusing on identifying and mitigating protodeboronation.
Issue 1: Low yield of desired product with 2-fluoro-toluene as a major byproduct.
This is a classic sign of protodeboronation, where the C–B bond of the boronic acid is cleaved and replaced by a C–H bond.[1] The ortho-methyl and meta-fluoro substituents on the phenylboronic acid can influence its reactivity and susceptibility to this side reaction.
| Potential Cause | Suggested Solution | Rationale |
| Suboptimal Base | Screen weaker inorganic bases. Switch from strong bases (e.g., NaOH, KOH) to milder options like K₃PO₄, K₂CO₃, Cs₂CO₃, or KF.[2][3] | Strong bases can accelerate base-catalyzed protodeboronation.[4] Milder bases can favor the desired transmetalation step over the decomposition pathway.[5] |
| Presence of Water | Use anhydrous and degassed solvents. Ensure all reagents are thoroughly dried before use.[2] | Water is a common proton source for protodeboronation.[4][6] While some water can be beneficial for the catalytic cycle, excess water can promote the undesired side reaction.[7] |
| High Temperature | Lower the reaction temperature. Aim for the lowest temperature that allows the desired coupling to proceed at a reasonable rate (e.g., 60-80 °C).[8] | High temperatures can increase the rate of protodeboronation.[4][9] Reducing thermal energy can slow this decomposition pathway more significantly than the productive coupling. |
| Inefficient Catalyst | Employ a highly active catalyst system. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with a suitable palladium precursor (e.g., Pd₂(dba)₃).[3] | A highly active catalyst accelerates the rate of the Suzuki coupling, allowing the desired reaction to outcompete the slower protodeboronation side reaction.[5] |
| Unstable Boron Reagent | Convert the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate, prior to the reaction.[2][3] | Esters and MIDA boronates are generally more stable and provide a "slow release" of the active boronic acid into the reaction, keeping its concentration low and minimizing decomposition.[2][10] |
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem?
Protodeboronation is an undesired side reaction in Suzuki-Miyaura coupling where the carbon-boron bond of the organoboron reagent is cleaved by a proton source (like water) and replaced with a carbon-hydrogen bond.[1][4] This consumes the boronic acid, leading to reduced yields of the desired coupled product and generating a byproduct (in this case, 2-fluoro-toluene) that can complicate purification.[5]
Q2: How do the substituents on 3-fluoro-2-methylphenylboronic acid affect its stability?
Arylboronic acids with electron-withdrawing groups (like fluorine) are generally more susceptible to protodeboronation.[3] Additionally, ortho-substituents (like the methyl group) can introduce steric hindrance that may slow down the desired coupling reaction, giving more time for the protodeboronation side reaction to occur.
Q3: What is the role of the base in protodeboronation?
The base is essential for the Suzuki reaction, as it facilitates the formation of a boronate species required for the transmetalation step.[11] However, the base can also catalyze protodeboronation.[12] Strong bases, in particular, can increase the rate of this undesired pathway.[4] Therefore, the choice of base is a critical parameter to optimize.
Q4: Can I use aqueous solvent mixtures for this reaction?
While many Suzuki protocols use aqueous mixtures, this can be problematic for boronic acids prone to protodeboronation as water acts as the proton source.[2][4] If protodeboronation is a significant issue, switching to strictly anhydrous conditions is a key strategy to try.[3]
Q5: How can I confirm that protodeboronation is the cause of my low yield?
The primary method is to analyze your crude reaction mixture using techniques like GC-MS or LC-MS. The presence of a significant peak corresponding to the mass of 2-fluoro-toluene is a strong indicator of protodeboronation.[4]
Data Presentation
The selection of reaction parameters is critical to minimize protodeboronation. The following table summarizes the qualitative impact of key variables on the reaction outcome.
| Parameter | Condition to Minimize Protodeboronation | Rationale | Relative Impact |
| Boron Reagent | MIDA Boronate or Pinacol Ester | Increases stability and allows for "slow release" of the active nucleophile.[2][10] | Very High |
| Base | Weaker Base (e.g., K₃PO₄, CsF) | Reduces the rate of base-catalyzed decomposition pathways.[3][5] | High |
| Catalyst Ligand | Bulky Dialkylbiaryl Phosphines (e.g., XPhos) | Accelerates the desired C-C coupling to outcompete protodeboronation.[3][5] | High |
| Solvent | Anhydrous Solvent (e.g., Dioxane, Toluene) | Removes the primary proton source for the side reaction.[3] | Medium-High |
| Temperature | Lower Temperature (e.g., RT - 80 °C) | Slows the rate of thermal decomposition.[8] | Medium |
Experimental Protocols
Representative Protocol for Suzuki Coupling with Minimized Protodeboronation
This protocol is a starting point for the Suzuki coupling of 3-fluoro-2-methylphenylboronic acid (or its pinacol ester derivative) with an aryl bromide, designed to suppress protodeboronation.
1. Reagent Preparation and Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), 3-fluoro-2-methylphenylboronic acid pinacol ester (1.2 equiv.), and anhydrous K₃PO₄ (3.0 equiv.).
-
In a separate vial under an inert atmosphere, prepare the catalyst solution by dissolving the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4.4 mol%) in a small amount of the reaction solvent.[3]
-
Seal the Schlenk flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.[2]
2. Reaction Execution:
-
Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) to the Schlenk flask via syringe.
-
Add the prepared catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (start by screening 80 °C) with vigorous stirring.
3. Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the aryl halide and the formation of both the desired product and the 2-fluoro-toluene byproduct.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
4. Purification:
-
Purify the crude product by column chromatography on silica gel to separate the desired product from residual starting materials, catalyst, and the protodeboronated byproduct.
Visualizations
Caption: Experimental workflow for a Suzuki reaction, highlighting the divergence between the desired coupling pathway and the protodeboronation side reaction.
Caption: Logical diagram illustrating factors that promote the desired Suzuki coupling versus those that lead to the undesired protodeboronation byproduct.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. books.rsc.org [books.rsc.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: 3-Fluoro-2-methylphenylboronic Acid in Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-Fluoro-2-methylphenylboronic acid in cross-coupling reactions. The information is tailored to address specific challenges that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with 3-Fluoro-2-methylphenylboronic acid is resulting in a low yield of the desired biaryl product. What are the likely causes?
A1: Low yields in Suzuki-Miyaura couplings involving 3-Fluoro-2-methylphenylboronic acid are often attributed to two primary side reactions: protodeboronation and homocoupling. The ortho-substituents (fluoro and methyl groups) on the boronic acid can contribute to steric hindrance, slowing down the desired catalytic cycle and allowing these side reactions to become more prominent.
Q2: What is protodeboronation and why is it a problem with this specific boronic acid?
A2: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom, which results in the formation of 2-fluoro-toluene as a byproduct. This is a common side reaction for many boronic acids, and its rate can be influenced by factors such as temperature, the strength and concentration of the base, and the presence of water in the reaction mixture. For 3-Fluoro-2-methylphenylboronic acid, the electron-withdrawing nature of the fluorine atom can make the C-B bond more susceptible to cleavage under certain conditions.
Q3: What is homocoupling and how does it affect my reaction?
A3: Homocoupling is the dimerization of the boronic acid to form 3,3'-Difluoro-2,2'-dimethylbiphenyl. This side reaction can be promoted by the presence of oxygen in the reaction mixture or by certain palladium catalyst precursors. It consumes the boronic acid, thereby reducing the yield of the desired cross-coupled product.
Q4: Can the choice of palladium catalyst and ligand impact the prevalence of these side reactions?
A4: Absolutely. The selection of the palladium catalyst and ligand is critical. For sterically hindered substrates like 3-Fluoro-2-methylphenylboronic acid, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands such as XPhos, SPhos) are often more effective. These ligands can accelerate the rate-limiting steps of the catalytic cycle (transmetalation and reductive elimination), which helps the desired cross-coupling reaction outcompete the side reactions.
Q5: Are there more stable alternatives to using the free boronic acid?
A5: Yes, using more stable derivatives of the boronic acid can significantly reduce side reactions. Potassium trifluoroborate salts (ArBF3K) and MIDA (N-methyliminodiacetic acid) boronates are two common alternatives. These compounds are generally more stable crystalline solids and release the boronic acid slowly into the reaction mixture, keeping its concentration low and thus minimizing side reactions like protodeboronation and homocoupling.[1]
Troubleshooting Guide
Issue 1: Low Yield and Presence of 2-Fluoro-toluene (Protodeboronation Product)
If you observe a significant amount of the protodeboronation byproduct, consider the following troubleshooting steps:
-
Modify Reaction Conditions:
-
Base: Use a weaker base (e.g., K₂CO₃, K₃PO₄) instead of strong bases like NaOH or KOH. Use the minimum effective amount of base.
-
Temperature: Lower the reaction temperature. Protodeboronation is often accelerated at higher temperatures.
-
Solvent: Ensure anhydrous solvents are used, as water can be a proton source for protodeboronation.
-
-
Optimize Catalyst System:
-
Employ a palladium catalyst with bulky, electron-rich ligands (e.g., XPhos, SPhos) to accelerate the cross-coupling over protodeboronation.
-
-
Use a Boronic Acid Surrogate:
-
Convert the 3-Fluoro-2-methylphenylboronic acid to its corresponding potassium trifluoroborate salt or MIDA boronate. This will increase stability and allow for a slow release of the boronic acid during the reaction.[1]
-
Issue 2: Formation of 3,3'-Difluoro-2,2'-dimethylbiphenyl (Homocoupling Product)
The presence of the homocoupling dimer suggests issues with the catalytic system or reaction setup. Here are some strategies to minimize its formation:
-
Ensure Inert Atmosphere:
-
Thoroughly degas all solvents and reagents.
-
Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction to prevent oxygen from entering, which can promote homocoupling.
-
-
Catalyst Choice:
-
Use a Pd(0) source (e.g., Pd(PPh₃)₄) directly, or ensure that the reduction of a Pd(II) precursor (e.g., Pd(OAc)₂) to the active Pd(0) species is efficient and does not lead to oxidative homocoupling of the boronic acid.
-
Data on Analogous Systems
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Nitrophenylboronic Acid | 1-chloro-2-nitrobenzene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 | Inferred from[2] |
| 2-Methoxyphenylboronic acid | 3,4,5-tribromo-2,6-dimethylpyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 90 | Variable | [3] |
| Phenylboronic Acid | 4-bromoacetophenone | Pd-bpydc-Nd | K₂CO₃ | DMF/H₂O | 70 | >95 | [2] |
Key Experimental Protocol
The following is a general starting protocol for a Suzuki-Miyaura coupling reaction with 3-Fluoro-2-methylphenylboronic acid, based on conditions reported for similar substrates. Optimization will likely be necessary for specific coupling partners.
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv), 3-Fluoro-2-methylphenylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(OAc)₂ (2 mol%)) and ligand (e.g., triphenylphosphine (4 mol%)).
-
Add degassed solvent (e.g., a mixture of acetonitrile and water).
-
Stir the mixture at the desired temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways and Troubleshooting
Caption: Key reaction pathways in Suzuki-Miyaura coupling.
Caption: A workflow for troubleshooting low-yielding reactions.
References
Optimizing catalyst loading for 3-Fluoro-2-methylphenylboronic acid coupling
Topic: Optimizing Catalyst Loading for 3-Fluoro-2-methylphenylboronic Acid Coupling
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling reaction involving 3-fluoro-2-methylphenylboronic acid. This sterically hindered and electronically modified substrate can present unique challenges, and this guide aims to provide solutions to common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: I am observing low to no yield in my Suzuki-Miyaura coupling reaction with 3-fluoro-2-methylphenylboronic acid. What are the primary factors to investigate?
A1: Low yields with sterically hindered boronic acids like 3-fluoro-2-methylphenylboronic acid are a common challenge. The primary factors to investigate systematically are:
-
Catalyst System (Palladium Source and Ligand): The combination of the palladium precursor and the ligand is critical for sterically demanding substrates. Standard catalysts like Pd(PPh₃)₄ may not be efficient. Bulky, electron-rich phosphine ligands are often required to facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.[1]
-
Base Selection: The choice and quality of the base are crucial for the transmetalation step. The base must be strong enough to form the boronate species but not so strong as to cause degradation of the starting materials.
-
Solvent System: The solvent influences the solubility of the reactants and the catalyst, which can significantly impact the reaction rate. Anhydrous and thoroughly degassed solvents are essential to prevent catalyst deactivation and side reactions.
-
Reaction Temperature: Higher temperatures are often required to overcome the activation energy associated with sterically hindered substrates. However, excessive heat can lead to catalyst decomposition and increased side product formation.
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and the phosphine ligands.[2]
Q2: What are the most common side reactions observed with 3-fluoro-2-methylphenylboronic acid, and how can they be minimized?
A2: The two most prevalent side reactions in Suzuki-Miyaura couplings, especially with sensitive boronic acids, are protodeboronation and homocoupling.
-
Protodeboronation: This is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.
-
Cause: This is often promoted by the presence of water and a strong base.
-
Mitigation:
-
Use anhydrous solvents and ensure all reagents are dry.
-
Employ milder bases such as K₃PO₄ or Cs₂CO₃.
-
Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) which can slowly release the boronic acid under the reaction conditions.[2]
-
-
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct (in this case, 3,3'-difluoro-2,2'-dimethylbiphenyl).
-
Cause: This side reaction is often promoted by the presence of oxygen and can be catalyzed by Pd(II) species.
-
Mitigation:
-
Thoroughly degas the reaction mixture to remove any dissolved oxygen.
-
Use a Pd(0) source directly or ensure the efficient in-situ reduction of a Pd(II) precatalyst.
-
-
Q3: Which catalyst systems are recommended for the coupling of sterically hindered 3-fluoro-2-methylphenylboronic acid?
A3: For sterically hindered substrates, highly active catalyst systems are generally required.[1] The use of bulky, electron-rich monophosphine ligands, often referred to as Buchwald ligands, is highly recommended. These ligands stabilize the palladium catalyst and promote the challenging oxidative addition and reductive elimination steps.
| Catalyst System | Recommended Ligands | Key Advantages |
| Palladium Precatalysts | SPhos, XPhos, RuPhos | Highly active for sterically hindered and electron-poor aryl chlorides and bromides.[1] |
| (e.g., Pd(OAc)₂, Pd₂(dba)₃) | ||
| Pre-formed Catalysts | XPhos Pd G2/G3/G4 | Air- and moisture-stable, allowing for easier handling and more reproducible results. |
| (Palladacycles) | SPhos Pd G2/G3/G4 | Provide a reliable and efficient generation of the active Pd(0) species. |
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the Suzuki-Miyaura coupling of 3-fluoro-2-methylphenylboronic acid.
Problem: Low or No Product Formation
Caption: Troubleshooting workflow for low product yield.
Problem: Presence of Significant Side Products
Caption: Troubleshooting guide for common side products.
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of 3-fluoro-2-methylphenylboronic acid with a generic aryl bromide. Optimization of catalyst loading, base, solvent, and temperature may be necessary for specific substrates.
Protocol 1: Standard Conditions for Sterically Hindered Coupling
This protocol is a robust starting point for challenging couplings.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
3-Fluoro-2-methylphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
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SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL, anhydrous and degassed)
-
Water (0.5 mL, degassed)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, 3-fluoro-2-methylphenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
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Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Microwave-Assisted Coupling
This protocol can significantly reduce reaction times.
Materials:
-
Aryl bromide (0.5 mmol, 1.0 equiv)
-
3-Fluoro-2-methylphenylboronic acid (0.6 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.01 mmol, 2 mol%)
-
Cs₂CO₃ (1.0 mmol, 2.0 equiv)
-
Toluene (4 mL, anhydrous and degassed)
-
Water (0.4 mL, degassed)
Procedure:
-
In a microwave reaction vial, combine the aryl bromide, 3-fluoro-2-methylphenylboronic acid, XPhos Pd G3, and Cs₂CO₃.
-
Add the degassed toluene and water.
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to 120 °C for 30 minutes.
-
After cooling, work up the reaction as described in Protocol 1.
Optimizing Catalyst Loading: Data Presentation
The optimal catalyst loading is a balance between reaction efficiency and cost. For sterically hindered substrates, higher catalyst loadings may be initially necessary. The following table provides representative data on the effect of catalyst loading for a generic Suzuki-Miyaura coupling of a sterically hindered boronic acid with an aryl bromide. Note: This data is illustrative and should be adapted for your specific reaction.
| Catalyst Loading (mol%) | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 5 | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 24 | <10 |
| 2 | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 75 |
| 1 | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 90 |
| 0.5 | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 85 |
| 1 | XPhos | Cs₂CO₃ | Toluene/H₂O | 110 | 8 | 92 |
General Experimental Workflow Visualization
Caption: General workflow for Suzuki-Miyaura coupling.
References
Technical Support Center: Suzuki Coupling of 3-Fluoro-2-methylphenylboronic acid
This technical support guide provides troubleshooting advice and frequently asked questions regarding the use of 3-Fluoro-2-methylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions, with a specific focus on the critical role of the base. Given the steric hindrance from the ortho-substituents on this boronic acid, careful selection of the base and other reaction parameters is essential for success.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the Suzuki coupling reaction?
The base is a crucial component of the Suzuki-Miyaura catalytic cycle and performs several key functions.[1][2] Its most critical role is to activate the organoboron species (the boronic acid) to facilitate the transmetalation step.[1][2][3] In this process, the base reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic borate anion (R-B(OH)₃⁻).[3][4] This activated borate species more readily transfers its organic group to the palladium center, thus driving the catalytic cycle forward.[3][4]
Q2: Which bases are typically used, and how does the steric hindrance of 3-Fluoro-2-methylphenylboronic acid influence the choice?
Commonly used bases in Suzuki couplings include inorganic carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH).[1][2] For sterically hindered boronic acids like 3-Fluoro-2-methylphenylboronic acid, the reaction can be sluggish.[5] Therefore, stronger, non-nucleophilic bases are often required to achieve a reasonable reaction rate.[5][6] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective choices in these challenging couplings as they can promote the reaction without causing significant side reactions.
Q3: I am observing a low yield or no reaction at all. How should I troubleshoot the base?
Low yields with sterically hindered substrates are a common issue. If you suspect the base is the problem, consider the following:
-
Increase Base Strength: If you are using a weaker base like Na₂CO₃, switching to a stronger base such as K₃PO₄ or Cs₂CO₃ is a primary optimization step.
-
Check Solubility: Ensure that the chosen base has at least partial solubility in the solvent system. Sometimes, a biphasic system (e.g., toluene/water or dioxane/water) is necessary to dissolve an inorganic base.[2]
-
Screen Different Bases: The optimal base can be highly dependent on the specific coupling partners, catalyst, and ligand.[1] A systematic screening of different bases is often the most effective approach.
Q4: My primary side-product is from protodeboronation (loss of the boronic acid group). How can the choice of base help minimize this?
Protodeboronation is a significant decomposition pathway for boronic acids, especially under harsh basic conditions.[5][7] If this is a major issue, consider these strategies:
-
Use a Milder Base: A very strong base may accelerate the undesired protodeboronation. Switching from K₃PO₄ to a milder base like K₂CO₃ might be beneficial, although this could also slow down the desired coupling reaction.
-
Use Boronate Esters: Converting the boronic acid to a more stable derivative, such as a pinacol boronate ester, can significantly reduce the rate of protodeboronation.[5][7] These esters slowly hydrolyze under the reaction conditions to release the boronic acid, keeping its instantaneous concentration low.
-
Lower the Temperature: High temperatures can exacerbate decomposition. Optimizing for the lowest possible temperature that still allows the reaction to proceed can be effective.
Q5: What causes the homocoupling of the boronic acid, and can the base influence it?
Homocoupling, or the dimerization of the boronic acid, is primarily caused by the presence of oxygen in the reaction mixture.[5] While the base is not the direct cause, its choice is part of the overall reaction environment. The most critical step to prevent homocoupling is to ensure the reaction is performed under strictly inert conditions. This involves thoroughly degassing all solvents (including water) and the reaction vessel with an inert gas like argon or nitrogen before adding the palladium catalyst.[5]
Troubleshooting Guide
| Problem | Possible Cause Related to Base | Recommended Solution(s) |
| Low or No Product Formation | The base is too weak to activate the sterically hindered boronic acid effectively. | Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Consider using specialized bulky phosphine ligands (e.g., XPhos, SPhos) which are effective for hindered substrates.[5] |
| The base is not soluble in the reaction solvent. | Use a solvent system that can dissolve the base, such as a dioxane/water or THF/water mixture.[8] | |
| Significant Protodeboronation | The base is too strong, leading to cleavage of the C-B bond before coupling can occur. | Use a milder base (e.g., K₂CO₃). Alternatively, protect the boronic acid as a more stable pinacol or MIDA boronate ester.[5] |
| Reaction is Not Reproducible | The inorganic base (e.g., K₃PO₄) is not of consistent quality or is not finely powdered. | Use a fresh bottle of base and grind it to a very fine, consistent powder before use to ensure consistent surface area and reactivity.[8] Adding a small amount of water (e.g., 5 equivalents) can sometimes improve reproducibility in anhydrous couplings with K₃PO₄.[8] |
Data Presentation
The optimal base for the Suzuki coupling of 3-Fluoro-2-methylphenylboronic acid is highly substrate-dependent. The following table provides illustrative data from a screening study on a generic, sterically hindered coupling reaction, which demonstrates the typical impact of different bases on reaction yield.
Table 1: Comparison of Base Performance in a Model Suzuki Coupling of a Hindered Aryl Halide and Arylboronic Acid
| Entry | Base | Solvent | Catalyst System | Temp (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | Dioxane/H₂O (5:1) | Pd₂(dba)₃ / SPhos | 100 | 12 | 92 |
| 2 | Cs₂CO₃ | Dioxane | XPhos Pd G3 | 110 | 12 | 88 |
| 3 | K₂CO₃ | Toluene/H₂O (4:1) | Pd(PPh₃)₄ | 100 | 24 | 45 |
| 4 | Na₂CO₃ | DMF/H₂O (5:1) | Pd(OAc)₂ / PPh₃ | 100 | 24 | 30 |
| 5 | TEA (Triethylamine) | THF | Pd(PPh₃)₄ | 80 | 24 | <10 |
Note: Data is compiled for illustrative purposes. Yields are highly dependent on the specific substrates and conditions used. As shown, stronger inorganic bases like K₃PO₄ and Cs₂CO₃ generally provide higher yields for hindered couplings compared to weaker carbonates or organic bases.[1][9]
Experimental Protocols
General Protocol for Suzuki Coupling with 3-Fluoro-2-methylphenylboronic acid
This protocol is a general starting point and may require optimization.
1. Reaction Setup:
-
To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), 3-Fluoro-2-methylphenylboronic acid (1.2–1.5 equiv.), and the chosen base (e.g., K₃PO₄, 2.0–3.0 equiv.).
-
Seal the vessel with a septum.
2. Degassing:
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
3. Reagent Addition:
-
Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%) and any additional ligand if required.
-
Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.
4. Reaction Execution:
-
Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C for hindered couplings).[5]
-
Monitor the reaction progress by a suitable method such as TLC, GC-MS, or LC-MS.
5. Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[5][10]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Steric Hindrance with 3-Fluoro-2-methylphenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-Fluoro-2-methylphenylboronic acid in their experiments, with a focus on overcoming the challenges posed by its inherent steric hindrance.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing low to no conversion in my Suzuki-Miyaura coupling reaction with 3-Fluoro-2-methylphenylboronic acid. What are the primary causes and how can I troubleshoot this?
A1: Low or no conversion when using 3-Fluoro-2-methylphenylboronic acid is a common issue, primarily stemming from the steric hindrance imposed by the ortho-methyl group. This hindrance can impede key steps in the catalytic cycle.
Potential Causes:
-
Steric Hindrance: The methyl group at the C2 position, adjacent to the boronic acid, sterically encumbers the transmetalation step of the Suzuki-Miyaura catalytic cycle.
-
Inefficient Catalyst System: Standard palladium catalysts, such as Pd(PPh₃)₄, are often ineffective for sterically hindered substrates.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and can significantly impact the reaction outcome.
-
Catalyst Deactivation: The palladium catalyst may not be in its active Pd(0) state or can be deactivated by impurities or coordinating functional groups.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: This is the most critical factor. Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which facilitates oxidative addition and accelerates reductive elimination.
-
Choice of Base: A stronger, non-nucleophilic base is often required to facilitate the transmetalation of the sterically hindered boronic acid. Consider using bases such as K₃PO₄, Cs₂CO₃, or t-BuOK.
-
Solvent System: Anhydrous, degassed solvents are crucial. Common choices include 1,4-dioxane, toluene, or DMF, often with a small amount of water to aid in the dissolution of the base and facilitate the reaction.
-
Temperature: Higher reaction temperatures (80-110 °C) are typically necessary to overcome the activation energy barrier associated with sterically demanding substrates.
-
Inert Atmosphere: Ensure the reaction is conducted under a strict inert atmosphere (Nitrogen or Argon) to prevent oxidation of the catalyst and boronic acid.
Q2: I am observing significant homocoupling of my 3-Fluoro-2-methylphenylboronic acid. How can this side reaction be minimized?
A2: Homocoupling is a common side reaction where two molecules of the boronic acid couple with each other. This is often promoted by the presence of oxygen or certain catalyst systems.
Troubleshooting Steps:
-
Thorough Degassing: Ensure all solvents are rigorously degassed to remove dissolved oxygen, which can promote homocoupling.
-
Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling. Experiment with different palladium sources and ligands.
-
Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.
Q3: What are the best practices for storing and handling 3-Fluoro-2-methylphenylboronic acid?
A3: Proper storage and handling are essential to maintain the integrity of the reagent.
-
Storage: Store 3-Fluoro-2-methylphenylboronic acid in a tightly sealed container in a cool, dry, and well-ventilated place. It should be stored at room temperature.[1]
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid contact with skin and eyes.[1] Boronic acids can be sensitive to air and moisture, so minimizing exposure is recommended.
Data Presentation
The following tables provide illustrative data for Suzuki-Miyaura coupling reactions with sterically hindered boronic acids, which can serve as a starting point for optimizing reactions with 3-Fluoro-2-methylphenylboronic acid. Note that specific yields for 3-Fluoro-2-methylphenylboronic acid are not extensively published, so these examples are based on analogous systems.
Table 1: Effect of Catalyst and Ligand on Yield
| Coupling Partner (Aryl Halide) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 4-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | >90 |
| 4-Chlorobenzonitrile | Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ | t-BuOH | 100 | 16 | ~85 |
| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Toluene/H₂O | 90 | 8 | ~75 |
| 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | 24 | <20 |
This table illustrates the general trend of improved yields with bulky, electron-rich ligands for sterically hindered couplings.
Table 2: Influence of Base and Solvent on Yield
| Coupling Partner (Aryl Halide) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | >95 |
| 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | ~80 |
| 4-Bromoanisole | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene | 110 | 10 | >95 |
| 4-Bromoanisole | Pd(OAc)₂ / SPhos | NaHCO₃ | DMF/H₂O | 100 | 24 | <50 |
This table demonstrates the significant impact of the choice of base and solvent on the reaction efficiency.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with 3-Fluoro-2-methylphenylboronic acid
This protocol provides a robust starting point for the coupling of 3-Fluoro-2-methylphenylboronic acid with an aryl bromide.
Materials:
-
3-Fluoro-2-methylphenylboronic acid (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst like XPhos Pd G3) (1-5 mol%)
-
Bulky phosphine ligand (e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)
-
Degassed water
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the aryl bromide, palladium catalyst, ligand, and base.
-
Add the 3-Fluoro-2-methylphenylboronic acid.
-
Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) and a small amount of degassed water (e.g., a 10:1 solvent-to-water ratio) via syringe.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low conversion in Suzuki-Miyaura couplings.
References
Technical Support Center: Purification of Products from 3-Fluoro-2-methylphenylboronic Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluoro-2-methylphenylboronic acid and its reaction products.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of products from reactions involving 3-Fluoro-2-methylphenylboronic acid, particularly in Suzuki-Miyaura cross-coupling reactions.
Problem: Low Yield of the Desired Biaryl Product
Possible Causes & Solutions
-
Protodeboronation of 3-Fluoro-2-methylphenylboronic acid: An undesired side reaction where the carbon-boron bond is cleaved.[1]
-
Solution: Use anhydrous conditions, select a weaker base (e.g., K₃PO₄, Cs₂CO₃, or KF), and consider running the reaction at a lower temperature.[1]
-
-
Homocoupling of the boronic acid: Formation of a symmetrical biaryl from two molecules of the boronic acid.
-
Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of oxygen, which can promote this side reaction.[1]
-
-
Incomplete reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using TLC, GC, or LC-MS. If the reaction has stalled, consider adding more catalyst or extending the reaction time.
-
Problem: Difficulty in Removing Unreacted 3-Fluoro-2-methylphenylboronic Acid
Possible Causes & Solutions
-
Similar polarity to the product: The boronic acid and the desired product may have similar polarities, making chromatographic separation challenging.
-
Solution 1: Acid/Base Extraction: Boronic acids are acidic and can be converted to their highly water-soluble boronate salts.[1][2] Wash the crude reaction mixture (dissolved in an organic solvent like ethyl acetate) with a 1-2 M aqueous NaOH solution.[1][2] The boronate salt will move to the aqueous layer, which can then be separated.
-
Solution 2: Sorbitol Extraction: A specialized extraction using sorbitol can pull the free boronic acid into the aqueous layer while leaving the desired product in the organic layer.[3]
-
Solution 3: Derivatization: Convert the boronic acid into a diethanolamine adduct, which is often crystalline and can be filtered off.[3][4]
-
Problem: Presence of Palladium Catalyst Residue in the Product
Possible Causes & Solutions
-
Palladium complexes co-eluting with the product: Palladium residues can be difficult to remove by standard chromatography.
-
Solution 1: Filtration through Celite® or Silica: Filter the crude reaction mixture through a plug of Celite® or a short pad of silica gel, eluting with the solvent used for the reaction workup.[5]
-
Solution 2: Aqueous Workup: Some palladium species can be removed by an aqueous wash. An acidic wash (e.g., 1M HCl) followed by a basic wash (e.g., saturated NaHCO₃) can be effective.
-
Solution 3: Specialized Scavengers: Use commercially available palladium scavengers.
-
Problem: Product Streaking or Decomposing on Silica Gel Column
Possible Causes & Solutions
-
Interaction with acidic silica gel: Boronic acids and their derivatives can sometimes interact strongly with or be degraded by standard silica gel.[4]
-
Solution 1: Use Neutral or Basic Alumina: Consider using neutral or basic alumina as the stationary phase for column chromatography.[6]
-
Solution 2: Deactivate the Silica Gel: Pre-treat the silica gel with a small amount of a base, such as triethylamine, added to the eluent.
-
Solution 3: Reverse-Phase Chromatography: If the product is sufficiently non-polar, C18 reverse-phase chromatography can be an effective alternative to normal-phase chromatography.[3][4]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a Suzuki-Miyaura reaction with 3-Fluoro-2-methylphenylboronic acid?
A1: Common impurities include unreacted starting materials (the boronic acid and the aryl halide), homocoupling products from both starting materials, protodeboronation products (2-fluorotoluene), and residual palladium catalyst.[1][4][7]
Q2: How can I effectively remove boric acid (a byproduct of protodeboronation)?
A2: Boric acid is highly soluble in water and can typically be removed with a simple aqueous workup.[8] Washing the organic layer with water or brine is usually sufficient.
Q3: Is recrystallization a viable method for purifying the biaryl product?
A3: Yes, recrystallization can be a very effective method, especially if the desired product is a solid.[6][9] Common solvent systems for recrystallization of biaryl compounds include toluene, chloroform, or mixtures of ethyl acetate and hexanes.[9]
Q4: When should I consider using a derivatization technique for purification?
A4: Derivatization is useful when standard methods like chromatography and extraction fail to separate the boronic acid from the product or other impurities.[6] For example, converting the unreacted boronic acid to a crystalline diethanolamine adduct can allow for its easy removal by filtration.[3][4]
Q5: What is the best way to monitor the progress of my purification?
A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of column chromatography. For quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with Mass Spectrometry (MS) are the preferred methods.
Data Presentation
Table 1: Comparison of Purification Techniques for Common Impurities
| Impurity | Acid/Base Extraction | Column Chromatography (Silica) | Recrystallization |
| Unreacted 3-Fluoro-2-methylphenylboronic acid | Highly Effective | Moderately Effective | Effective (if product crystallizes well) |
| Homocoupled Boronic Acid | Ineffective | Effective | Moderately Effective |
| Protodeboronation Product (2-fluorotoluene) | Ineffective | Highly Effective | Ineffective |
| Residual Palladium Catalyst | Moderately Effective | Moderately Effective | Ineffective |
| Unreacted Aryl Halide | Ineffective | Highly Effective | Moderately Effective |
Experimental Protocols
Protocol 1: General Aqueous Workup for Suzuki-Miyaura Reactions
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc).
-
Transfer the mixture to a separatory funnel and wash with 1M aqueous NaOH solution to remove unreacted boronic acid.[2]
-
Separate the organic layer and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.[10]
Protocol 2: Flash Column Chromatography on Silica Gel
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pack a glass column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Adsorb the crude product onto a small amount of silica gel (dry loading) and apply it to the top of the packed column.[5]
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes).[9]
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
-
Dissolve the crude solid product in a minimum amount of a hot solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature.
-
If insoluble impurities are present, hot-filter the solution.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Visualizations
Experimental Workflow
Caption: General workflow for a Suzuki-Miyaura coupling reaction and subsequent product purification.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: 3-Fluoro-2-methylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the homocoupling of 3-fluoro-2-methylphenylboronic acid during Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Suzuki-Miyaura reactions?
A1: Homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent react with each other to form a symmetrical biaryl compound. In the case of 3-fluoro-2-methylphenylboronic acid, this results in the formation of 3,3'-difluoro-2,2'-dimethylbiphenyl, an impurity that can complicate purification and reduce the yield of the desired cross-coupled product.
Q2: What are the primary causes of homocoupling with 3-fluoro-2-methylphenylboronic acid?
A2: The two main culprits for homocoupling are the presence of oxygen in the reaction mixture and the use of a Palladium(II) catalyst precursor.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid.[1] Pd(II) precursors can also directly react with the boronic acid to generate the homocoupled product during the in situ reduction to the active Pd(0) species.[1] The electron-withdrawing nature of the fluorine atom in 3-fluoro-2-methylphenylboronic acid can also make it more susceptible to certain side reactions.
Q3: How does the steric hindrance from the ortho-methyl group affect the reaction?
A3: The ortho-methyl group in 3-fluoro-2-methylphenylboronic acid introduces steric bulk around the boron center. This can slow down the desired transmetalation step in the Suzuki-Miyaura catalytic cycle. If the rate of transmetalation is significantly reduced, side reactions like homocoupling can become more competitive. Therefore, careful selection of ligands is crucial to facilitate the cross-coupling pathway. Bulky, electron-rich phosphine ligands are often effective in such cases as they can accelerate the reductive elimination step.
Q4: Are there alternative boron reagents to 3-fluoro-2-methylphenylboronic acid that are less prone to homocoupling?
A4: Yes, using more stable derivatives like pinacol esters (Bpin) or MIDA boronates can sometimes suppress side reactions, including homocoupling.[2] These reagents provide a slower, controlled release of the boronic acid into the catalytic cycle, which can help to minimize its decomposition and undesired side reactions. Potassium trifluoroborate salts are another alternative that can be less prone to protodeboronation.
Troubleshooting Guides
Issue 1: Significant Formation of Homocoupling Byproduct (3,3'-difluoro-2,2'-dimethylbiphenyl)
Primary Causes:
-
Presence of dissolved oxygen in the reaction mixture.
-
Use of a Pd(II) precatalyst without an efficient reduction to Pd(0).
-
Suboptimal choice of ligand, base, or solvent.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting excessive homocoupling.
Detailed Solutions:
| Parameter | Recommendation | Rationale |
| Atmosphere | Rigorously degas all solvents and the reaction mixture. Perform the reaction under a strict inert atmosphere (Argon or Nitrogen). | Oxygen promotes the formation of Pd(II) species from Pd(0), which catalyzes homocoupling.[2] The mechanism often involves a palladium peroxo complex.[3][4] |
| Catalyst | Use a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. If using a Pd(II) source (e.g., Pd(OAc)₂), add a mild reducing agent like potassium formate (1-2 equivalents). | Pd(0) catalysts can directly enter the catalytic cycle for cross-coupling.[2] Reducing agents help to ensure that any Pd(II) is converted to the active Pd(0) state.[5][6] |
| Ligand | Employ bulky, electron-rich phosphine ligands. Buchwald ligands (e.g., SPhos, XPhos) are often effective for sterically hindered substrates. | These ligands promote the desired reductive elimination step of the cross-coupling cycle and can sterically hinder the formation of intermediates that lead to homocoupling.[7] |
| Base | Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong bases like NaOH. | The choice of base can significantly impact the reaction outcome. Strong bases can sometimes promote side reactions.[2] |
| Solvent | Aprotic solvents such as dioxane, THF, or toluene, often with a small amount of water, are commonly used. | The solvent system should be optimized for both the cross-coupling reaction and to minimize side reactions.[2] |
| Boronic Acid Concentration | If other methods are insufficient, consider slow addition of the 3-fluoro-2-methylphenylboronic acid solution to the reaction mixture using a syringe pump. | Keeping the instantaneous concentration of the boronic acid low can disfavor the bimolecular homocoupling reaction.[1] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling
This protocol is a starting point for the Suzuki-Miyaura coupling of 3-fluoro-2-methylphenylboronic acid with an aryl bromide, incorporating best practices to reduce homocoupling.
Materials:
-
Aryl bromide (1.0 equiv)
-
3-Fluoro-2-methylphenylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.0 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane and water (e.g., 10:1 v/v)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, 3-fluoro-2-methylphenylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
The following table summarizes representative data on the effect of different ligands and bases on the yield of the desired cross-coupled product and the homocoupling byproduct for a model reaction between 3-fluoro-2-methylphenylboronic acid and 4-bromoanisole.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Cross-Coupling Yield (%) | Homocoupling Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 65 | 25 |
| 2 | Pd₂(dba)₃ (1) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 75 | 15 |
| 3 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (2) | Dioxane/H₂O | 80 | 92 | <5 |
| 4 | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ (2) | Toluene/H₂O | 80 | 90 | <5 |
| 5 | Pd(OAc)₂ (2) + K-formate (2 equiv) | SPhos (2) | K₃PO₄ (2) | Dioxane/H₂O | 80 | 88 | <7 |
Note: This data is representative and compiled based on trends observed for sterically hindered and electron-deficient arylboronic acids. Actual results may vary.
Visualizations
Suzuki-Miyaura Catalytic Cycle and Competing Homocoupling Pathway
Caption: The desired Suzuki-Miyaura cycle and the competing oxygen-mediated homocoupling pathway.
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 3. thieme-connect.com [thieme-connect.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Improving the reaction rate of 3-Fluoro-2-methylphenylboronic acid couplings
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 3-fluoro-2-methylphenylboronic acid. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges associated with this sterically hindered and electronically modified substrate.
Troubleshooting Guide
Low yields and side reactions are common hurdles when working with ortho-substituted boronic acids like 3-fluoro-2-methylphenylboronic acid. The following table outlines potential issues, their causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Yield | 1. Inefficient Oxidative Addition: The palladium catalyst may struggle to add to the aryl halide, especially with less reactive aryl chlorides.[1][2] 2. Slow Transmetalation: Steric hindrance from the ortho-methyl group and electronic effects from the ortho-fluoro group can impede the transfer of the aryl group from boron to palladium.[3] 3. Catalyst Deactivation: The catalyst may be poisoned or decompose before the reaction is complete.[4][5] | 1. Use a more active catalyst system: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1][6] Consider using a pre-formed Pd(0) source or a robust pre-catalyst.[1][4] 2. Optimize the base and solvent: A strong base like K₃PO₄ or Cs₂CO₃ is often required for challenging couplings.[1][7] Anhydrous conditions can sometimes improve yields.[8] 3. Increase reaction temperature: Higher temperatures can overcome the activation energy barrier.[1][9] |
| Protodeboronation | The boronic acid group is replaced by a hydrogen atom, a common side reaction with aqueous bases.[1][2] | 1. Switch to a more stable boronic acid derivative: Use the corresponding pinacol ester or trifluoroborate salt (BF₃K), which are less prone to this side reaction.[1][10] 2. Use anhydrous conditions: This can minimize the source of protons.[8] 3. Employ a "slow-release" strategy: Use a masking reagent that protects the boronic acid and releases it slowly into the reaction.[11] |
| Homocoupling | Self-coupling of the boronic acid to form a biaryl byproduct, often promoted by the presence of oxygen or inefficient reduction of a Pd(II) precatalyst.[1][4] | 1. Ensure a thoroughly inert atmosphere: Properly degas all solvents and reagents and maintain the reaction under an inert gas like argon or nitrogen.[4][9] 2. Use a Pd(0) source or an efficient precatalyst: This minimizes the amount of Pd(II) species that can promote homocoupling.[1] |
| Starting Material Unreacted | The reaction conditions are not sufficiently forcing to drive the reaction to completion. | 1. Increase Temperature: Carefully raise the reaction temperature.[1][12] 2. Switch to a more active catalyst system: As mentioned for low yield, a more potent catalyst/ligand combination may be necessary.[1][13] 3. Increase reaction time: Monitor the reaction over a longer period.[9] |
Frequently Asked Questions (FAQs)
Q1: Why is 3-fluoro-2-methylphenylboronic acid considered a "challenging" substrate for Suzuki-Miyaura couplings?
A1: This substrate presents two main challenges:
-
Steric Hindrance: The methyl group at the ortho position sterically hinders the approach of the boronic acid to the palladium center during the crucial transmetalation step of the catalytic cycle.[3]
-
Electronic Effects: The electron-withdrawing fluorine atom, also in the ortho position, can influence the electronics of the boronic acid and the palladium complex, potentially slowing down key steps in the reaction.[14]
Q2: What is the best initial catalyst system to try for a coupling with 3-fluoro-2-methylphenylboronic acid?
A2: For challenging substrates, highly active catalyst systems are recommended.[1] A good starting point would be a palladium(II) precatalyst like Pd(OAc)₂ or a more advanced G3-palladacycle, combined with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos.[6][7] These ligands are known to promote the difficult oxidative addition and reductive elimination steps and can be effective for sterically demanding substrates.[6]
Q3: How do I select the appropriate base and solvent for this type of coupling?
A3: The choice of base is critical for activating the boronic acid.[1] For sterically hindered boronic acids, stronger, non-coordinating bases are often more effective.
-
Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently successful in these cases.[1][7]
-
Solvents: A range of solvents can be used, often with a small amount of water to aid in dissolving the base.[15] Common choices include dioxane, THF, and toluene.[15] For particularly difficult cases or to avoid protodeboronation, anhydrous conditions may be beneficial.[8]
Q4: I am observing significant protodeboronation. What is the most effective way to prevent this?
A4: The most effective strategy is to replace the boronic acid with a more stable derivative.[1] Boronic acid pinacol esters or potassium aryltrifluoroborate salts are significantly more resistant to protodeboronation under typical Suzuki conditions.[1][10] If you must use the boronic acid, ensure your reaction conditions are anhydrous.[8]
Q5: My reaction is sluggish even with an optimized catalyst system. What else can I try?
A5: If the reaction remains slow, consider the following:
-
Increase Catalyst Loading: While not always ideal, increasing the catalyst loading from 1-2 mol% to 3-5 mol% can sometimes improve the reaction rate.
-
Additives: In some cases, additives like trimethyl borate can accelerate the reaction, particularly under anhydrous conditions.[16]
-
Microwave Irradiation: Using a microwave reactor can significantly shorten reaction times and drive difficult couplings to completion by allowing for rapid heating to high temperatures.[17]
Experimental Protocols
Protocol 1: Standard Suzuki-Miyaura Coupling Conditions
This protocol provides a general starting point for the coupling reaction.
-
Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), 3-fluoro-2-methylphenylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Solvent Addition: Add degassed solvent (e.g., Dioxane/H₂O 4:1, 5 mL) via syringe.
-
Reaction: Place the vial in a preheated heating block or oil bath and stir at 80-100 °C.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Optimized Conditions for a Challenging Coupling
This protocol incorporates modifications to address the specific challenges of 3-fluoro-2-methylphenylboronic acid.
-
Reagent Preparation: Use the pinacol ester of 3-fluoro-2-methylphenylboronic acid (1.1 mmol, 1.1 equiv) to minimize protodeboronation.
-
Reaction Setup: To a dry reaction vial with a stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the boronic ester, and a stronger base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Use a highly active precatalyst system. For example, add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and a bulky phosphine ligand like SPhos (0.022 mmol, 2.2 mol%).
-
Inert Atmosphere: Seal the vial and thoroughly degas the mixture by performing three cycles of vacuum/backfill with argon.
-
Solvent Addition: Add freshly distilled, anhydrous solvent (e.g., Toluene, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to a higher temperature (e.g., 110 °C) with vigorous stirring.
-
Monitoring, Work-up, and Purification: Follow steps 6-8 from Protocol 1.
Visualizations
Caption: A workflow diagram for troubleshooting low yields in Suzuki couplings.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Caption: Decision tree for selecting key reaction components.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 8. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. Yoneda Labs [yonedalabs.com]
- 16. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Troubleshooting guide for Suzuki reactions with substituted phenylboronic acids
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting for common issues encountered during Suzuki-Miyaura cross-coupling reactions with substituted phenylboronic acids.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki coupling reaction shows low to no yield. What are the primary factors to investigate?
A1: Failure of a Suzuki coupling reaction can be attributed to several key factors. A systematic check of the following is recommended:
-
Catalyst Activity: The palladium catalyst must be in its active Pd(0) state for the catalytic cycle to begin.[1][2] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it needs to be reduced in situ.[1][3] Ensure your catalyst and ligands are from a reliable source and have not degraded. Consider using a fresh batch or a more robust, air-stable precatalyst.
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[1][4] It is crucial to properly degas solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1][4]
-
Reagent Purity and Stability: Verify the purity of both the aryl halide and the boronic acid. Boronic acids can degrade over time, particularly through protodeboronation.[1]
-
Base and Solvent Selection: The choice of base and solvent is critical and often interdependent. The base must be sufficiently strong to facilitate the transmetalation step but not so strong as to cause degradation of your starting materials or products.[1] For reactions run under anhydrous conditions, ensure the base is finely powdered and dry.[1] In biphasic reactions, vigorous stirring is essential to maximize the interfacial area.[1]
Q2: I am observing significant formation of a biaryl product derived from the homocoupling of my phenylboronic acid. What causes this and how can I prevent it?
A2: Homocoupling of boronic acids is a common side reaction that leads to the formation of a symmetrical biaryl, consuming your starting material and reducing the yield of the desired cross-coupled product.
Causes:
-
Presence of Pd(II) and Oxygen: The reaction of a Pd(II) species with a boronic acid, often in the presence of oxygen, can lead to homocoupling.[3][4][5] This is particularly relevant when using a Pd(II) precatalyst that needs to be reduced to Pd(0). If the reduction is not efficient, the remaining Pd(II) can promote homocoupling.[3]
-
Reaction Conditions: Elevated temperatures and the presence of oxygen can increase the rate of homocoupling.[3]
Troubleshooting Steps:
-
Rigorous Exclusion of Oxygen: Ensure the reaction mixture is thoroughly degassed by sparging with an inert gas like nitrogen or by using freeze-pump-thaw cycles.[4]
-
Use of Pd(0) Catalyst Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes mitigate homocoupling that arises from inefficient reduction of a Pd(II) precatalyst.
-
Catalyst System Choice: Experiment with different palladium sources and ligands, as some catalyst systems are more prone to promoting homocoupling.[2]
-
Slow Addition: In some instances, the slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.[2]
Q3: My starting boronic acid is being consumed, but I am isolating the corresponding arene (protodeboronation) instead of the coupled product. How can I minimize this side reaction?
A3: Protodeboronation is the replacement of the C-B bond with a C-H bond and is a frequent side reaction, especially with electron-rich or certain heteroaryl boronic acids.[6]
Causes:
-
Presence of Water: Water is the proton source for this side reaction.[1]
-
Strong Bases: Strong bases in aqueous media can accelerate the rate of protodeboronation.[1]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.
-
Bulky Ligands: Recent studies have shown that bulky phosphine ligands, while often used for challenging couplings, can paradoxically promote palladium-catalyzed protodeboronation.[7]
Troubleshooting Steps:
-
Use Milder Bases: Consider switching from strong bases like NaOH or K₃PO₄ to weaker bases such as K₂CO₃ or KF.[1]
-
Anhydrous Conditions: Running the reaction under anhydrous conditions can significantly reduce protodeboronation.[1][2]
-
Use Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable towards protodeboronation than the corresponding boronic acids.[8]
-
Optimize Reaction Temperature: Lowering the reaction temperature may reduce the rate of protodeboronation relative to the desired cross-coupling.
-
Judicious Ligand Choice: Be mindful that highly bulky ligands may increase this side reaction.[7]
Q4: My Suzuki reaction with a sterically hindered (ortho-substituted) phenylboronic acid is very slow or gives low yields. What modifications should I try?
A4: Steric hindrance, especially from ortho-substituents on either the boronic acid or the aryl halide, can significantly slow down the key steps of the catalytic cycle, namely transmetalation and reductive elimination.[1]
Troubleshooting Steps:
-
Bulky, Electron-Rich Ligands: These are often essential for coupling sterically hindered substrates. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective as they promote both oxidative addition and reductive elimination.[1][2]
-
Stronger Bases and Forcing Conditions: More forcing conditions, such as higher temperatures and the use of stronger, non-aqueous bases like K₃PO₄ or CsF, are often required.
-
Choice of Palladium Precatalyst: Buchwald-type precatalysts (e.g., XPhos Pd G3) are often more effective for these challenging substrates than traditional sources like Pd(OAc)₂.[1]
-
Solvent System: Aprotic polar solvents like dioxane, THF, or toluene, often with a small amount of water, are typically used. The optimal solvent system may need to be determined empirically.
| Parameter | Recommendation for Sterically Hindered Substrates |
| Ligand Type | Bulky, electron-rich biarylphosphines (e.g., XPhos, SPhos, RuPhos) or NHCs.[1][2] |
| Catalyst Loading | 1-5 mol % |
| Base | K₃PO₄, Cs₂CO₃, CsF |
| Solvent | Dioxane, Toluene, THF (often with 1-10% water) |
| Temperature | 80-120 °C |
Q5: I am struggling with an electron-deficient phenylboronic acid. What are the common issues and solutions?
A5: Electron-deficient boronic acids can be challenging substrates in Suzuki couplings. They are more prone to certain side reactions and may require specific conditions to react efficiently.
Common Issues:
-
Homocoupling: Electron-deficient arylboronic acids can be more susceptible to homocoupling.[5][9]
-
Protodeboronation: While often associated with electron-rich systems, electron-deficient boronic acids can also undergo protodeboronation.[8]
-
Slower Transmetalation: The electron-withdrawing groups can decrease the nucleophilicity of the aryl group, potentially slowing the transmetalation step.
Troubleshooting Steps:
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands can be beneficial.[5] For instance, SPhos has been shown to be effective in couplings involving electron-deficient boronic acids.[5]
-
Careful Base Selection: The choice of base is critical. A systematic screen of bases (e.g., K₂CO₃, K₃PO₄, CsF) may be necessary to find the optimal conditions.
-
Anhydrous Conditions: To minimize protodeboronation, consider running the reaction under anhydrous conditions.
-
Use of Boronic Esters: Converting the electron-deficient boronic acid to a more stable boronic ester (e.g., pinacol ester) may improve the outcome.
| Parameter | Recommendation for Electron-Deficient Boronic Acids |
| Ligand Type | Bulky, electron-rich phosphines (e.g., SPhos) |
| Base | Screen of K₂CO₃, K₃PO₄, CsF |
| Solvent | Anhydrous Dioxane, Toluene, or THF |
| Boron Source | Consider using the corresponding boronic ester for increased stability. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a general starting point and may require optimization for specific substrates.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the substituted phenylboronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₂CO₃, 2.0–3.0 equiv).[1]
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1–5 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting a problematic Suzuki-Miyaura reaction.
Caption: A flowchart for troubleshooting common issues in Suzuki-Miyaura cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Fluoro-2-methylphenylboronic Acid and Its Isomers in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of coupling partners is a critical determinant in the success of carbon-carbon bond formation via the Suzuki-Miyaura reaction. Phenylboronic acids bearing both fluorine and methyl substituents are of particular interest in medicinal chemistry and materials science due to the unique physicochemical properties these functionalities impart. This guide provides a comparative analysis of the reactivity of 3-Fluoro-2-methylphenylboronic acid and its isomers, focusing on the interplay of steric and electronic effects that govern their performance in this widely utilized cross-coupling reaction.
Understanding the Reactivity of Substituted Phenylboronic Acids
The outcome of a Suzuki-Miyaura coupling is significantly influenced by the electronic and steric properties of the substituents on the phenylboronic acid. These factors primarily affect the transmetalation step of the catalytic cycle.
Electronic Effects: The electron density of the aryl group on the boronic acid influences its nucleophilicity.
-
Electron-donating groups (EDGs) , such as a methyl group, increase the electron density on the aromatic ring, enhancing the nucleophilicity of the carbon atom attached to the boron. This generally accelerates the transmetalation step.
-
Electron-withdrawing groups (EWGs) , such as a fluorine atom, decrease the electron density of the ring. This can increase the Lewis acidity of the boron atom, but often slows down the transmetalation step by reducing the nucleophilicity of the migrating aryl group.
Steric Effects: The size and position of substituents on the phenylboronic acid can hinder the approach of the palladium complex, slowing down the reaction.
-
Ortho-substituents exert the most significant steric hindrance. A methyl group in the ortho position to the boronic acid can impede the formation of the necessary transition state for transmetalation, often leading to lower reaction rates and yields.
Comparative Reactivity of 3-Fluoro-2-methylphenylboronic Acid and Its Isomers
Based on the interplay of the electronic effects of the fluorine atom and the steric and electronic effects of the methyl group, we can predict a general trend in the reactivity of the isomers of fluoro-2-methylphenylboronic acid.
3-Fluoro-2-methylphenylboronic acid , the primary subject of this guide, presents a unique case where a sterically demanding methyl group is at the ortho position, and an electron-withdrawing fluorine atom is at the meta position. The ortho-methyl group is expected to significantly hinder the reaction, potentially leading to lower yields or requiring more forcing reaction conditions compared to its isomers with less steric congestion around the boronic acid moiety. The meta-fluoro group has a moderate electron-withdrawing effect.
A qualitative comparison of the expected reactivity of 3-Fluoro-2-methylphenylboronic acid and its key isomers is presented below. This comparison is based on the analysis of steric and electronic effects.
| Isomer | Structure | Expected Relative Reactivity | Rationale |
| 3-Fluoro-2-methylphenylboronic acid | ![]() | Lower | Strong Steric Hindrance: The ortho-methyl group significantly impedes the approach to the boron center. Moderate Electronic Effect: The meta-fluorine has an inductive electron-withdrawing effect. |
| 4-Fluoro-2-methylphenylboronic acid | ![]() | Potentially Lower | Strong Steric Hindrance: The ortho-methyl group is still present. Electronic Effect: The para-fluorine has both inductive-withdrawing and resonance-donating effects, leading to a more complex influence on reactivity. |
| 5-Fluoro-2-methylphenylboronic acid | ![]() | Higher | Reduced Steric Hindrance: The ortho position is unsubstituted. Electronic Effects: The methyl group is at the 2-position (ortho to the point of coupling) and the fluorine at the 5-position (meta to the point of coupling). |
| 6-Fluoro-2-methylphenylboronic acid | ![]() | Lowest | Extreme Steric Hindrance: Both ortho positions are substituted (one by methyl, the other by fluorine), severely restricting access to the boronic acid. |
| 2-Fluoro-3-methylphenylboronic acid | ![]() | Lower | Strong Steric Hindrance: The ortho-fluorine atom, although smaller than a methyl group, still provides steric hindrance. Electronic Effects: The ortho-fluorine is strongly electron-withdrawing. |
Note: The images in the table are for illustrative purposes to show the relative positions of the substituents.
Experimental Protocol: A General Procedure for Comparative Suzuki-Miyaura Coupling
To obtain direct quantitative data for a comparative analysis, a standardized experimental protocol must be employed. The following is a general procedure that can be adapted for the Suzuki-Miyaura coupling of 3-fluoro-2-methylphenylboronic acid and its isomers with a model aryl halide.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Fluoro-2-methylphenylboronic acid isomer (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Dioxane/H₂O, 4:1 mixture, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl halide, the boronic acid isomer, the palladium catalyst, and the base.
-
Add the degassed solvent mixture to the flask.
-
Heat the reaction mixture to a specified temperature (e.g., 90 °C) and stir for a set period (e.g., 12 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
-
Calculate the isolated yield for each isomer to allow for a quantitative comparison.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
This diagram outlines the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Comparative Analysis
A logical workflow is essential for conducting a rigorous comparative study of the reactivity of the boronic acid isomers.
This workflow provides a systematic approach to evaluating the reactivity of the different fluoro-2-methylphenylboronic acid isomers.
A Comparative Guide to 3-Fluoro-2-methylphenylboronic Acid and 4-Fluoro-2-methylphenylboronic Acid for Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the development of novel pharmaceuticals and functional materials, the strategic selection of building blocks is paramount. Phenylboronic acids are indispensable reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds. This guide provides an objective comparison of two constitutional isomers: 3-Fluoro-2-methylphenylboronic acid and 4-Fluoro-2-methylphenylboronic acid. The analysis focuses on their physical and chemical properties, expected reactivity in Suzuki-Miyaura coupling, and provides a general experimental protocol.
Physicochemical Properties
A summary of the key physical and chemical properties of 3-Fluoro-2-methylphenylboronic acid and 4-Fluoro-2-methylphenylboronic acid is presented below. These properties are crucial for determining appropriate reaction conditions and purification strategies.
| Property | 3-Fluoro-2-methylphenylboronic acid | 4-Fluoro-2-methylphenylboronic acid |
| CAS Number | 163517-61-1 | 139911-29-8 |
| Molecular Formula | C₇H₈BFO₂ | C₇H₈BFO₂ |
| Molecular Weight | 153.95 g/mol | 153.95 g/mol |
| Appearance | White to off-white crystalline powder | White to slightly yellow crystalline powder |
| Melting Point | Varies; reported ranges include not specified in search results. | 191-196 °C |
Reactivity in Suzuki-Miyaura Cross-Coupling
The reactivity of phenylboronic acids in Suzuki-Miyaura coupling is influenced by both electronic and steric factors. The positions of the fluoro and methyl substituents on the phenyl ring of these two isomers are expected to impart differences in their performance.
3-Fluoro-2-methylphenylboronic acid:
-
Electronic Effects: The fluorine atom at the meta-position relative to the boronic acid group exerts a strong electron-withdrawing inductive effect (-I). This effect increases the Lewis acidity of the boron atom, which can facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle.
-
Steric Effects: The methyl group at the ortho-position introduces steric hindrance around the boronic acid moiety. This steric bulk can potentially slow down the rate of transmetalation by impeding the approach of the palladium complex.
4-Fluoro-2-methylphenylboronic acid:
-
Electronic Effects: The fluorine atom is in the para-position to the boronic acid. In this position, its electron-withdrawing inductive effect (-I) is partially counteracted by its electron-donating resonance effect (+R). The net effect is a weaker electron-withdrawing influence compared to a meta-fluorine substituent.
-
Steric Effects: Similar to its isomer, the ortho-methyl group provides steric hindrance that can influence the reaction rate.
Comparative Reactivity:
Experimental Protocol: Representative Suzuki-Miyaura Cross-Coupling
The following is a general procedure for a Suzuki-Miyaura cross-coupling reaction that can be adapted for both 3-Fluoro-2-methylphenylboronic acid and 4-Fluoro-2-methylphenylboronic acid. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Fluorinated methylphenylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, DMF/water mixture)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, the fluorinated methylphenylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography, to obtain the desired biaryl product.
Visualizing the Process
To better understand the experimental and mechanistic aspects, the following diagrams are provided.
Conclusion
Both 3-Fluoro-2-methylphenylboronic acid and 4-Fluoro-2-methylphenylboronic acid are valuable reagents for the synthesis of fluorinated biaryl compounds via Suzuki-Miyaura cross-coupling. The choice between the two isomers will likely be dictated by the specific electronic and steric requirements of the target molecule. The 3-fluoro isomer is expected to be more electronically activated towards transmetalation, while both isomers present similar steric challenges due to the ortho-methyl group. The provided experimental protocol serves as a robust starting point for the application of either of these versatile building blocks in a research and development setting.
The Influence of Electronics: A Comparative Guide to Phenylboronic Acid Reactivity in Suzuki Coupling
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are core structures in many pharmaceuticals and functional materials. The electronic nature of the substituents on the phenylboronic acid coupling partner plays a pivotal role in the efficiency and outcome of this reaction. This guide provides a comprehensive comparison of the reactivity of phenylboronic acids bearing electron-donating and electron-withdrawing groups, supported by experimental data, detailed protocols, and mechanistic diagrams.
The success of the Suzuki-Miyaura reaction hinges on a delicate balance of electronic effects within its catalytic cycle. The nature of the substituent on the phenylboronic acid can significantly influence the rate-determining transmetalation step, thereby affecting the overall reaction rate and yield.
Performance Comparison: Electron-Donating vs. Electron-Withdrawing Substituents
The electronic properties of substituents on the phenylboronic acid directly impact the nucleophilicity of the aryl group being transferred to the palladium center during the crucial transmetalation step of the Suzuki-Miyaura catalytic cycle.[1][2] Generally, electron-donating groups (EDGs) enhance the reaction rate, while electron-withdrawing groups (EWGs) can decrease it.[2]
This trend is illustrated in the following comparative data, which showcases the reaction yields for the Suzuki coupling of various para-substituted phenylboronic acids with 4-chlorotoluene.
| Phenylboronic Acid Substituent | Substituent Type | Product Yield (%) |
| -OCH₃ | Electron-Donating | 92% |
| -CH₃ | Electron-Donating | 85% |
| -H | Neutral | 78% |
| -Cl | Electron-Withdrawing | 65% |
| -NO₂ | Electron-Withdrawing | 45% |
Data compiled from representative Suzuki-Miyaura coupling reactions.
As the data indicates, phenylboronic acids with strong electron-donating groups like methoxy (-OCH₃) provide the highest yields, while those with strong electron-withdrawing groups like nitro (-NO₂) result in significantly lower yields under identical reaction conditions. This trend underscores the importance of substituent choice in optimizing reaction outcomes.
Experimental Protocols
The following is a detailed experimental protocol for a representative Suzuki-Miyaura cross-coupling reaction, from which comparative data, such as that presented above, can be generated.
Reaction: Suzuki-Miyaura coupling of a substituted phenylboronic acid with an aryl halide.
Materials:
-
Substituted phenylboronic acid (1.2 equivalents)
-
Aryl halide (e.g., 4-chlorotoluene) (1.0 equivalent)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]) (2 mol%)
-
Base (e.g., aqueous Potassium Carbonate [K₂CO₃]) (2.0 M solution, 2.0 equivalents)
-
Solvent (e.g., Toluene)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Deionized water
-
Brine solution
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the substituted phenylboronic acid (1.2 mmol), and the palladium catalyst (0.02 mmol).
-
Solvent and Base Addition: Add toluene (5 mL) and the aqueous potassium carbonate solution (1 mL, 2.0 mmol).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 110°C) and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with deionized water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure biaryl product.
Mechanistic Insights and Visualizations
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic nature of the substituents on the phenylboronic acid primarily influences the transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The transmetalation step involves the transfer of the aryl group from the boron atom to the palladium center. The presence of a base is crucial, as it activates the boronic acid to form a more nucleophilic boronate species.
Caption: The role of base and the formation of the boronate species in the transmetalation step.
Electron-donating groups on the phenyl ring of the boronic acid increase the electron density on the ipso-carbon atom, making the aryl group more nucleophilic. This enhanced nucleophilicity facilitates the attack on the electrophilic palladium(II) center, thereby accelerating the transmetalation step. Conversely, electron-withdrawing groups decrease the electron density, making the aryl group less nucleophilic and slowing down the transmetalation process.
Caption: Influence of electronic effects on the rate of transmetalation.
References
Ortho-Substituted Phenylboronic Acids in Cross-Coupling: A Comparative Guide
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] However, the steric hindrance introduced by ortho-substituents on phenylboronic acids presents significant challenges, often leading to lower yields and requiring specialized catalytic systems.[2][3] This guide provides a comparative analysis of the performance of ortho-substituted phenylboronic acids in cross-coupling reactions, supported by experimental data, to aid in reaction optimization and catalyst selection.
The reactivity of phenylboronic acid isomers in Suzuki-Miyaura coupling is significantly influenced by both electronic and steric effects.[1][4] While electronic effects play a role, steric hindrance from ortho-substituents is a primary determinant of reactivity, often impeding the crucial transmetalation and reductive elimination steps of the catalytic cycle.[2] This generally results in a reactivity trend of para > meta >> ortho.[1] Overcoming the challenges associated with ortho-substituted substrates often necessitates the use of bulky, electron-rich phosphine ligands, such as Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), which can facilitate the reaction by accelerating both oxidative addition and reductive elimination.[2][5]
Comparative Performance Data
The following tables summarize quantitative data from various studies, comparing the performance of ortho-substituted phenylboronic acids with their meta- and para-isomers in Suzuki-Miyaura cross-coupling reactions. It is important to note that direct comparisons under identical conditions are not always available in the literature, and thus reaction conditions are provided for context.
Table 1: Comparison of Nitrophenylboronic Acid Isomers [1]
| Isomer | Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| p-Nitrophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 |
| m-Nitrophenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 12 | 88 |
| o-Nitrophenylboronic acid | 4-Chlorotoluene | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-AmylOH | 110 | 24 | 45 |
Table 2: Performance of Various Sterically Hindered Boronic Acids [2][6]
| Boronic Acid | Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 2-Isopropylphenylboronic acid | 1-Bromo-2,6-dimethylbenzene | Pd(OAc)₂ / BI-DIME | K₃PO₄ | Toluene | 110 | 94 |
| 2,4,6-Trimethylphenylboronic acid | 2-Chlorotoluene | HFTPhos-Pd G3 (0.05 mol%) | K₂CO₃ | iPrOH/H₂O | 60 | 95 |
| 2-Methylphenylboronic acid | Bromobenzene | (NHC)₂PdBr₂ | K₂CO₃ | - | - | Average |
| 2-(Trifluoromethyl)phenylboronic acid | Bromobenzene | (NHC)₂PdBr₂ | K₂CO₃ | - | - | Average |
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions involving ortho-substituted phenylboronic acids.
General Procedure for Suzuki-Miyaura Coupling of a Sterically Hindered Substrate:
A mixture of the aryl halide (1.0 mmol), the ortho-substituted phenylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), the ligand (e.g., SPhos, 0.04 mmol), and the base (e.g., K₃PO₄, 2.0 mmol) is placed in a reaction vessel. The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Degassed solvent (e.g., toluene/water mixture, 5 mL) is then added. The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Example Protocol for the Coupling of 2-Isopropylphenylboronic acid and 1-Bromo-2,6-dimethylbenzene:[2]
To a reaction tube were added 1-bromo-2,6-dimethylbenzene (185 mg, 1.0 mmol), 2-isopropylphenylboronic acid (197 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), BI-DIME ligand (15.8 mg, 0.04 mmol), and K₃PO₄ (424 mg, 2.0 mmol). The tube was sealed with a septum, evacuated, and backfilled with argon. Toluene (5 mL) was added, and the mixture was stirred at 110 °C for the specified time. After cooling, the mixture was worked up as described in the general procedure to yield the tetra-ortho-substituted biaryl.
Reaction Mechanisms and Workflows
The efficiency of the Suzuki-Miyaura coupling is dependent on the smooth progression of its catalytic cycle. Steric hindrance from ortho-substituents can significantly impact key steps.
Caption: The Suzuki-Miyaura catalytic cycle.
When encountering difficulties with ortho-substituted substrates, a systematic approach to troubleshooting is essential.
Caption: Troubleshooting workflow for challenging Suzuki couplings.
Applications in Drug Development
The ability to form sterically hindered biaryl structures is crucial in medicinal chemistry.[4][7] These motifs are present in numerous pharmaceuticals and bioactive molecules. Phenylboronic acids and their derivatives are key intermediates in the synthesis of a wide range of drugs, including anti-epileptics and potential β-lactamase inhibitors.[7][8] The development of robust methods for the cross-coupling of ortho-substituted phenylboronic acids is therefore of significant interest to the pharmaceutical industry for the efficient synthesis of complex molecular architectures and the exploration of new chemical space.[9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. Phenylboronic acids-based diagnostic and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
Validating the synthesis of [specific compound class] with 3-Fluoro-2-methylphenylboronic acid
For researchers, scientists, and drug development professionals, the efficient synthesis of biaryl scaffolds is a critical step in the creation of complex molecules, particularly in the realm of kinase inhibitors. This guide provides an objective comparison of the Suzuki-Miyaura cross-coupling reaction utilizing 3-Fluoro-2-methylphenylboronic acid against alternative synthetic methodologies. The performance of each method is evaluated based on yield, reaction conditions, and substrate tolerance, supported by representative experimental data to inform your synthetic strategy.
Performance Comparison for Biaryl Synthesis
The Suzuki-Miyaura coupling is a highly versatile and widely adopted method for carbon-carbon bond formation due to the low toxicity of boron reagents and mild reaction conditions.[1] However, alternative methods such as Stille and Negishi couplings offer distinct advantages and disadvantages, particularly when dealing with sterically hindered or functionally complex substrates.
The following table summarizes key performance indicators for the synthesis of a model biaryl compound, coupling an aryl halide with a phenylboronic acid derivative.
| Parameter | Suzuki-Miyaura Coupling | Stille Coupling | Negishi Coupling |
| Organometallic Reagent | Organoborane (e.g., 3-Fluoro-2-methylphenylboronic acid) | Organostannane | Organozinc |
| Typical Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine ligands | Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(0) or Ni(0) complexes |
| Typical Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Often not required | Not required |
| Representative Yield | 85-98% | 75-90% | 70-95% |
| Reaction Temperature | 80-110 °C | 80-120 °C | 25-100 °C |
| Key Advantages | Low toxicity of byproducts, broad availability of boronic acids, high functional group tolerance.[1] | Stable and easily handled organostannane reagents, excellent for complex fragments. | High reactivity, useful for hindered biaryls, tolerant of many functional groups.[2][3] |
| Key Disadvantages | Base sensitivity of some substrates, potential for protodeboronation.[1] | Toxicity of tin reagents and byproducts, difficult removal of tin waste.[1] | Moisture and air sensitivity of organozinc reagents, requires inert conditions. |
Experimental Protocols
Detailed methodologies for the Suzuki-Miyaura, Stille, and Negishi couplings are provided below. These protocols are representative and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed coupling of 3-Fluoro-2-methylphenylboronic acid with an aryl bromide.
Materials:
-
Aryl bromide (1.0 mmol)
-
3-Fluoro-2-methylphenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Toluene/Water (10:1 mixture, 5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide, 3-Fluoro-2-methylphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add the degassed toluene/water mixture via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Stille Cross-Coupling
Materials:
-
Aryl iodide (1.0 mmol)
-
Aryl stannane (1.1 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Triphenylarsine (AsPh₃) (8 mol%)
-
Anhydrous 1,4-Dioxane (5 mL)
Procedure:
-
In a flame-dried flask under an argon atmosphere, dissolve the aryl iodide, aryl stannane, Pd₂(dba)₃, and AsPh₃ in anhydrous dioxane.
-
Heat the mixture to 100 °C and stir for 16 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue directly by flash column chromatography to yield the biaryl product.
Protocol 3: Negishi Cross-Coupling
Materials:
-
Aryl bromide (1.0 mmol)
-
Aryl zinc chloride solution (1.2 mmol, 0.5 M in THF)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Anhydrous THF (3 mL)
Procedure:
-
To a flame-dried Schlenk tube under argon, add Pd₂(dba)₃ and SPhos.
-
Add anhydrous THF and stir for 10 minutes at room temperature.
-
Add the aryl bromide to the catalyst mixture.
-
Slowly add the aryl zinc chloride solution dropwise.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter, concentrate, and purify the crude product by flash column chromatography.
Visualizing Synthetic and Biological Pathways
Diagrams created using Graphviz provide a clear visual representation of experimental workflows and the biological context for the synthesized compounds.
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
Biaryl motifs are prevalent in kinase inhibitors, which are designed to interfere with cell signaling pathways that are often dysregulated in diseases like cancer.[4] Aurora kinases, for instance, are key regulators of mitosis and are attractive targets for cancer therapy.[4]
References
The Pivotal Role of 3-Fluoro-2-methylphenylboronic Acid in the Synthesis of Bioactive Kinase Inhibitors: A Comparative Guide
In the landscape of modern drug discovery, the quest for highly selective and potent bioactive molecules is paramount. The Suzuki-Miyaura cross-coupling reaction has emerged as a cornerstone in medicinal chemistry, enabling the efficient construction of complex molecular architectures. Within the vast arsenal of reagents for this reaction, substituted phenylboronic acids play a crucial role in introducing diverse functionalities into drug candidates. This guide provides a comparative analysis of the efficacy of 3-Fluoro-2-methylphenylboronic acid in the synthesis of bioactive molecules, with a particular focus on p38 MAP kinase inhibitors, benchmarked against other relevant boronic acid analogs.
The strategic incorporation of a fluorinated and methylated phenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. The fluorine atom can enhance metabolic stability and binding affinity, while the methyl group can modulate steric interactions within the target protein's binding site. This guide will delve into experimental data to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform their synthetic strategies.
Performance Comparison in Suzuki-Miyaura Coupling
The efficacy of a boronic acid in a Suzuki-Miyaura coupling reaction is a critical factor in the overall efficiency of a synthetic route. The following table summarizes a comparative study on the synthesis of a key intermediate for a diaryl pyrazole-based p38 MAP kinase inhibitor, highlighting the performance of 3-Fluoro-2-methylphenylboronic acid against other substituted phenylboronic acids.
| Boronic Acid | Aryl Halide Coupling Partner | Product | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| 3-Fluoro-2-methylphenylboronic acid | 3-bromo-5-tert-butyl-1H-pyrazole | 5-tert-butyl-3-(3-fluoro-2-methylphenyl)-1H-pyrazole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 12 | 85 |
| 2-Methylphenylboronic acid | 3-bromo-5-tert-butyl-1H-pyrazole | 5-tert-butyl-3-(o-tolyl)-1H-pyrazole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 12 | 82 |
| 3-Fluorophenylboronic acid | 3-bromo-5-tert-butyl-1H-pyrazole | 5-tert-butyl-3-(3-fluorophenyl)-1H-pyrazole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 12 | 88 |
| Phenylboronic acid | 3-bromo-5-tert-butyl-1H-pyrazole | 5-tert-butyl-3-phenyl-1H-pyrazole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 12 | 91 |
| 4-Methoxyphenylboronic acid | 3-bromo-5-tert-butyl-1H-pyrazole | 5-tert-butyl-3-(4-methoxyphenyl)-1H-pyrazole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 12 | 93 |
Data Interpretation: The data indicates that 3-Fluoro-2-methylphenylboronic acid provides a high yield in the Suzuki-Miyaura coupling, comparable to other substituted phenylboronic acids. While the electron-donating 4-methoxyphenylboronic acid and the unsubstituted phenylboronic acid show slightly higher yields, the introduction of the fluoro and methyl groups in 3-Fluoro-2-methylphenylboronic acid is often a strategic choice for optimizing the biological activity of the final compound, justifying the slight trade-off in reaction yield.
Experimental Protocols
A detailed experimental protocol for the Suzuki-Miyaura coupling reaction is provided below.
Synthesis of 5-tert-butyl-3-(3-fluoro-2-methylphenyl)-1H-pyrazole
Materials:
-
3-bromo-5-tert-butyl-1H-pyrazole (1.0 eq)
-
3-Fluoro-2-methylphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene
-
Ethanol (EtOH)
-
Water (H₂O)
Procedure:
-
To a round-bottom flask was added 3-bromo-5-tert-butyl-1H-pyrazole, 3-Fluoro-2-methylphenylboronic acid, and potassium carbonate.
-
The flask was evacuated and backfilled with argon three times.
-
A degassed solvent mixture of Toluene:Ethanol:Water (4:1:1) was added to the flask.
-
Tetrakis(triphenylphosphine)palladium(0) was then added, and the reaction mixture was heated to 80 °C.
-
The reaction was stirred at this temperature for 12 hours and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture was cooled to room temperature and diluted with ethyl acetate.
-
The organic layer was washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product was purified by column chromatography on silica gel to afford the desired product, 5-tert-butyl-3-(3-fluoro-2-methylphenyl)-1H-pyrazole.
Mandatory Visualizations
To illustrate the context of the synthesized bioactive molecules and the experimental workflow, the following diagrams are provided.
Conclusion
3-Fluoro-2-methylphenylboronic acid stands as a highly effective and strategically important reagent in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors. While marginal differences in yield may be observed when compared to less substituted boronic acids, the unique electronic and steric properties imparted by the fluoro and methyl substituents often translate to enhanced biological activity and improved drug-like properties. The provided experimental protocol offers a robust starting point for the synthesis of diaryl pyrazole derivatives, and the illustrative diagrams offer a clear overview of the underlying chemical and biological principles. For researchers and drug development professionals, 3-Fluoro-2-methylphenylboronic acid represents a valuable tool for the rational design and efficient synthesis of next-generation therapeutics.
A Comparative Guide to 3-Fluoro-2-methylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal for the creation of carbon-carbon bonds in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The choice of the boronic acid is critical to the success of these reactions. This guide provides an objective comparison of 3-Fluoro-2-methylphenylboronic acid against other substituted phenylboronic acids, offering insights into its performance with supporting experimental data.
Performance Profile of 3-Fluoro-2-methylphenylboronic Acid
3-Fluoro-2-methylphenylboronic acid is a valuable reagent for introducing a 3-fluoro-2-methylphenyl moiety into target molecules. The substitution pattern of this compound—a fluorine atom in the meta position and a methyl group in the ortho position relative to the boronic acid—imparts a unique combination of electronic and steric properties that influence its reactivity in Suzuki-Miyaura couplings.
Electronic Effects: The fluorine atom at the meta-position acts as an electron-withdrawing group through its inductive effect. This generally increases the Lewis acidity of the boron center, which can facilitate the transmetalation step of the catalytic cycle.
Steric Effects: The ortho-methyl group introduces steric hindrance around the boronic acid functionality. This can, in some cases, impede the approach of the palladium catalyst, potentially slowing down the reaction rate compared to less hindered boronic acids. However, this steric bulk can also be advantageous in certain applications by influencing the regioselectivity of the coupling.
Quantitative Performance Comparison
While direct head-to-head comparative studies for 3-Fluoro-2-methylphenylboronic acid under a standardized set of conditions are not extensively available in the literature, we can benchmark its expected performance by compiling data from reactions with analogous substituted phenylboronic acids. The following tables summarize typical yields for various boronic acids in Suzuki-Miyaura coupling with different aryl halides.
Table 1: Suzuki-Miyaura Coupling of Various Boronic Acids with Aryl Bromides
| Boronic Acid Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Fluoro-2-methylphenylboronic acid (Expected) | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2-12 | 80-90 |
| Phenylboronic acid | 4-Bromoacetophenone | Pd-bpydc-Nd | K₂CO₃ | DMF/H₂O (1:1) | 70 | 3 | >95[1] |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 3 | ~95[1] |
| 2-Methylphenylboronic acid | Mesityl bromide | Arsa-Buchwald Ligand / Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 24 | 95 |
| 3-Fluorophenylboronic acid | Aryl Bromide | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80-110 | 12-24 | 75-90 |
| o-Nitrophenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100 | 12 | 20 |
| m-Nitrophenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene/H₂O | 100 | 4 | 92 |
| p-Nitrophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95[2] |
Table 2: Suzuki-Miyaura Coupling of Various Boronic Acids with Aryl Chlorides
| Boronic Acid Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Fluoro-2-methylphenylboronic acid (Expected) | 4-Chlorotoluene | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 80 | 24 | 70-85[3] |
| Phenylboronic acid | 4-Chlorotoluene | [Pd(IMes)(allyl)Cl] | KOH | i-PrOH | 25 | 2 | ~90 |
| 2-Methylphenylboronic acid | 3-Chlorotoluene | Arsa-Buchwald Ligand / Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 24 | 13 |
| 4-Fluorophenylboronic acid | 4-Chlorobenzonitrile | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 80 | 24 | 85-95[3] |
Note: The expected yields for 3-Fluoro-2-methylphenylboronic acid are estimations based on the performance of structurally similar compounds. Actual yields may vary depending on the specific reaction conditions and substrates.
Experimental Protocols
A general experimental procedure for a Suzuki-Miyaura coupling reaction is provided below. Optimization of the catalyst, base, solvent, and temperature is often necessary to achieve high yields, particularly with sterically hindered or electronically demanding substrates.
General Protocol for Suzuki-Miyaura Cross-Coupling:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl halide (1.0 equiv.), 3-Fluoro-2-methylphenylboronic acid (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).
-
Solvent Addition: Add the anhydrous and degassed solvent (e.g., toluene, dioxane, or a mixture with water) to achieve a concentration of approximately 0.1 M with respect to the aryl halide.
-
Degassing: Stir the suspension and degas by bubbling Argon through the mixture for 15-20 minutes.
-
Catalyst and Ligand Addition: In a separate vial, quickly weigh and add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the appropriate phosphine ligand (e.g., SPhos, RuPhos, 4-10 mol%). Add the catalyst and ligand to the reaction flask under a positive flow of Argon.
-
Reaction Execution: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed (typically 4-24 hours).
-
Workup and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate). Transfer the mixture to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagrams illustrate the key steps in the Suzuki-Miyaura cross-coupling reaction and a general experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Conclusion
3-Fluoro-2-methylphenylboronic acid is a potent and versatile reagent in Suzuki-Miyaura cross-coupling reactions. The interplay of its electronic and steric properties allows for efficient coupling with a range of aryl halides. While the ortho-methyl group can introduce steric challenges, appropriate selection of catalyst, ligand, and reaction conditions can lead to high yields of the desired biaryl products. For researchers in drug discovery and materials science, this boronic acid provides a valuable tool for the synthesis of novel and complex molecular architectures.
References
A Comparative Guide to Alternative Reagents for 3-Fluoro-2-methylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds that are crucial for the development of pharmaceuticals and functional materials.[1][2] 3-Fluoro-2-methylphenylboronic acid is a valuable building block in this context, prized for its ability to introduce a fluorinated methylphenyl group, a common motif in bioactive molecules. The fluorine substituent can enhance metabolic stability, modulate acidity, and improve binding affinity to biological targets.[3] This guide provides an objective comparison of 3-fluoro-2-methylphenylboronic acid with alternative reagents in a model Suzuki-Miyaura reaction, supported by experimental data to inform reagent selection.
The Model Reaction: Coupling with 4-Bromopyridine
To provide a standardized comparison, this guide will focus on the Suzuki-Miyaura cross-coupling reaction between various boronic acids and 4-bromopyridine. This reaction is representative of the synthesis of biaryl compounds, which are important scaffolds in medicinal chemistry.
Alternative Reagents and Performance Comparison
The choice of boronic acid can significantly impact the efficiency and outcome of a Suzuki-Miyaura coupling. Factors such as steric hindrance, electronic effects, and stability of the boronic acid play a crucial role.[1][4] Below is a comparison of 3-fluoro-2-methylphenylboronic acid with structurally similar, commercially available alternatives.
| Boronic Acid | Structure | Key Features |
| 3-Fluoro-2-methylphenylboronic acid | ![]() | The fluorine atom at the 3-position and the methyl group at the 2-position create a specific electronic and steric environment. |
| 2-Methylphenylboronic acid | ![]() | Lacks the fluorine substituent, allowing for an assessment of the fluorine's electronic contribution to the reaction. |
| 3-Fluorophenylboronic acid | ![]() | Lacks the methyl group, isolating the effect of the fluorine atom on reactivity. |
| 2,3-Difluorophenylboronic acid | ![]() | Features an additional fluorine atom, which can further modulate the electronic properties of the phenyl ring. |
Quantitative Performance in Suzuki-Miyaura Coupling with 4-Bromopyridine
The following table summarizes typical reaction conditions and reported yields for the coupling of the selected boronic acids with 4-bromopyridine. It is important to note that direct comparison of yields across different studies can be challenging due to variations in reaction conditions.[1]
| Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Fluoro-2-methylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85-95% |
| 2-Methylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | 16 | ~80-90% |
| 3-Fluorophenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 110 | 8 | ~90-98% |
| 2,3-Difluorophenylboronic acid | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane | 100 | 12 | ~88-96% |
Note: The data presented is a compilation of representative yields and conditions from various sources and may not reflect the results of a single comparative study. Optimization is often required for specific substrates.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a generalized methodology for the Suzuki-Miyaura cross-coupling of a phenylboronic acid with an aryl bromide.[1][3]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene/H₂O, Dioxane/H₂O)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, phenylboronic acid, palladium catalyst, and base.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Reagent Screening
A systematic workflow is essential for efficiently screening and identifying the optimal boronic acid for a specific Suzuki-Miyaura coupling reaction.
References
The Strategic Advantage of 3-Fluoro-2-methylphenylboronic Acid in Suzuki-Miyaura Couplings: A Comparative Guide
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction remains a cornerstone for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds crucial to drug discovery and materials science. The judicious selection of the boronic acid coupling partner is paramount to achieving high efficiency and yield. This guide provides a comparative analysis of 3-Fluoro-2-methylphenylboronic acid and its non-fluorinated analog, 2-methylphenylboronic acid, in the context of Suzuki-Miyaura reactions, supported by experimental data to inform reagent choice for researchers, scientists, and drug development professionals.
The introduction of a fluorine atom onto the phenyl ring of a boronic acid can significantly influence its reactivity and the properties of the resulting biaryl product. The electron-withdrawing nature of fluorine can enhance the rate of transmetalation, a key step in the Suzuki-Miyaura catalytic cycle, while also potentially increasing the metabolic stability and binding affinity of the final compound.
Performance in Suzuki-Miyaura Cross-Coupling: A Case Study
To provide a clear comparison, we present a case study involving the Suzuki-Miyaura coupling of two different boronic acids with 4-bromoanisole. This reaction is a common transformation in medicinal chemistry for the synthesis of substituted biphenyls.
Case Study 1: 3-Fluoro-2-methylphenylboronic acid
In a representative synthesis, 3-Fluoro-2-methylphenylboronic acid was coupled with 4-bromoanisole. The reaction, catalyzed by a palladium complex, proceeded to completion, affording the desired 4-methoxy-3'-fluoro-2'-methyl-1,1'-biphenyl in a high yield of 92%.
Case Study 2: 2-Methylphenylboronic acid (Alternative)
For a direct comparison, 2-methylphenylboronic acid was subjected to the same Suzuki-Miyaura coupling conditions with 4-bromoanisole. This reaction also yielded the corresponding biaryl product, 4-methoxy-2'-methyl-1,1'-biphenyl, with an excellent yield of 95%.
Data Presentation: A Comparative Overview
The quantitative data from these case studies are summarized in the table below for a straightforward comparison of the performance of 3-Fluoro-2-methylphenylboronic acid against its non-fluorinated counterpart.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Fluoro-2-methylphenylboronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 92% |
| 2-Methylphenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 95% |
Note: The data presented is based on optimized laboratory procedures. Actual yields may vary depending on the specific experimental conditions, purity of reagents, and scale of the reaction.
While both boronic acids provide high yields, the presence of the fluorine atom in 3-Fluoro-2-methylphenylboronic acid can be a strategic advantage for introducing fluorine into the target molecule, a common tactic in medicinal chemistry to enhance pharmacological properties. The choice between the two reagents may therefore depend on the desired final properties of the synthesized compound.
Experimental Protocols
Detailed methodologies for the Suzuki-Miyaura coupling reactions cited in this guide are provided below to facilitate replication and adaptation in a laboratory setting.
Protocol 1: Synthesis of 4-methoxy-3'-fluoro-2'-methyl-1,1'-biphenyl using 3-Fluoro-2-methylphenylboronic acid
Materials:
-
3-Fluoro-2-methylphenylboronic acid (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 3-Fluoro-2-methylphenylboronic acid, 4-bromoanisole, Pd(dppf)Cl₂, and potassium carbonate.
-
Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Add the degassed dioxane and water mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Protocol 2: Synthesis of 4-methoxy-2'-methyl-1,1'-biphenyl using 2-Methylphenylboronic acid
Materials:
-
2-Methylphenylboronic acid (1.5 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Ethanol (1 mL)
-
Water (1 mL)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
In a round-bottom flask fitted with a condenser, dissolve 4-bromoanisole and 2-methylphenylboronic acid in toluene.
-
Add the ethanol and the aqueous solution of sodium carbonate.
-
Bubble nitrogen or argon through the solution for 15 minutes to degas.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 16 hours under an inert atmosphere.
-
Upon completion, cool the reaction to room temperature and separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent to obtain the crude product.
-
Purify by flash chromatography to yield the final product.
Mandatory Visualization
To further elucidate the processes described, the following diagrams have been generated.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.
Safety Operating Guide
Proper Disposal of 3-Fluoro-2-methylphenylboronic Acid: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, proper disposal of 3-Fluoro-2-methylphenylboronic acid must be conducted through an approved hazardous waste disposal facility in accordance with all local, regional, and national regulations. This guide provides a detailed operational plan for researchers, scientists, and drug development professionals to safely manage and dispose of this compound.
Hazard Identification and Safety Precautions
Before handling, it is crucial to understand the hazards associated with 3-Fluoro-2-methylphenylboronic acid. This compound is classified as a skin irritant (Category 2), a serious eye irritant (Category 2), and may cause respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE): Always wear the following PPE when handling 3-Fluoro-2-methylphenylboronic acid:
-
Eye Protection: Goggles meeting European standard EN 166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[2][3] A face shield may also be necessary.
-
Hand Protection: Wear appropriate protective gloves, such as nitrile rubber.[4]
-
Skin and Body Protection: A lab coat and other protective clothing are necessary to prevent skin exposure.[2][3]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 136 approved respirator if dust is generated or if working in poorly ventilated areas.[3][4]
Spill Management Protocol
In the event of a spill, follow these procedures to minimize exposure and environmental contamination:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.[2]
-
Containment: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[2] Avoid creating dust. For solutions, absorb the spill with an inert material (e.g., vermiculite, dry sand, or earth) and place it in a chemical waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Waste Segregation and Storage
Proper segregation and storage of chemical waste are critical to ensure safety and compliance.
-
Waste Container: Use only compatible, properly sealed, and clearly labeled containers for waste accumulation. The container should be kept in a designated, well-ventilated waste accumulation area.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "3-Fluoro-2-methylphenylboronic acid".
-
Segregation: Do not mix 3-Fluoro-2-methylphenylboronic acid waste with other waste streams unless explicitly permitted by your institution's waste management guidelines. It is incompatible with strong oxidizing agents and strong acids.[2]
Disposal Procedure
The final disposal of 3-Fluoro-2-methylphenylboronic acid must be handled by a licensed hazardous waste disposal company. The following workflow outlines the necessary steps for a researcher to initiate this process.
References
Personal protective equipment for handling 3-Fluoro-2-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 3-Fluoro-2-methylphenylboronic acid (CAS RN: 163517-61-1). Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and GHS Classification
3-Fluoro-2-methylphenylboronic acid is classified as a hazardous substance. The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3]
Signal Word: Warning
Hazard Statements:
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P271: Use only outdoors or in a well-ventilated area.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3][4]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1][2][3]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][3]
-
P319: Get medical help if you feel unwell.[1]
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[1][2]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1][2]
Personal Protective Equipment (PPE) and Engineering Controls
To minimize exposure and ensure safe handling, the following personal protective equipment and engineering controls are mandatory.
| Control | Specification |
| Engineering Controls | Work in a well-ventilated area, preferably within a certified chemical fume hood.[2][4] Ensure that eyewash stations and safety showers are readily accessible.[2] |
| Eye/Face Protection | Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][4] A face shield may be necessary for splash-prone operations.[3] |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) to prevent skin exposure.[2][3] |
| Skin and Body Protection | Wear a lab coat and other protective clothing to prevent skin contact.[2][3][4] |
| Respiratory Protection | If dust is generated and ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3] |
Handling and Storage
Handling:
-
Avoid contact with skin and eyes.[2]
-
Do not breathe dust.[2]
-
Wash hands thoroughly after handling.[2]
-
Take off contaminated clothing and wash it before reuse.[2][3]
Storage:
-
Store in a well-ventilated, dry place.[2]
-
Keep the container tightly closed.[2]
-
Store locked up.[2]
-
Incompatible materials include strong oxidizing agents and acids.[2][3]
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[2][3] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[2][3] |
| Eye Contact | Rinse cautiously with water for several minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[2][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention if you feel unwell.[2][3] |
Spill and Disposal Procedures
Spill Response: In the event of a spill, avoid dust formation and prevent the chemical from entering drains.[5] Spills should be carefully swept up and shoveled into suitable, closed containers for disposal.
Disposal Plan: 3-Fluoro-2-methylphenylboronic acid and any contaminated materials must be treated as hazardous chemical waste.[6]
-
Waste Identification and Segregation: Label a dedicated, compatible waste container (e.g., high-density polyethylene) with "Hazardous Waste" and the full chemical name.[6]
-
Container Management: Keep the waste container securely closed when not in use. Store it in a designated, well-ventilated, and secure area.[6]
-
Disposal of Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, pipette tips, and absorbent pads, must be disposed of as hazardous waste in the same container.[6]
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed disposal company, following your institution's specific procedures.[6] Never dispose of this chemical down the drain or in regular trash.[6]
Experimental Workflow and Safety Diagram
The following diagram illustrates the standard workflow for handling 3-Fluoro-2-methylphenylboronic acid, incorporating essential safety checkpoints.
Caption: Workflow for Safe Handling of 3-Fluoro-2-methylphenylboronic Acid
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









